Ikarisoside-F
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C31H36O14 |
|---|---|
Molecular Weight |
632.6 g/mol |
IUPAC Name |
3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C31H36O14/c1-12(2)4-9-16-17(33)10-18(34)20-23(38)28(26(43-27(16)20)14-5-7-15(32)8-6-14)44-31-29(24(39)21(36)13(3)42-31)45-30-25(40)22(37)19(35)11-41-30/h4-8,10,13,19,21-22,24-25,29-37,39-40H,9,11H2,1-3H3 |
InChI Key |
ASPIQZXMZNLGRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)OC5C(C(C(CO5)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Ikarisoside-F: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikarisoside-F, also known as Icariside II, is a flavonol glycoside found in various species of the genus Epimedium, a plant with a long history of use in traditional medicine. As a major metabolite of Icariin, this compound has garnered significant attention for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Epimedium species, along with insights into its interactions with key cellular signaling pathways.
Discovery and Natural Occurrence
This compound is a naturally occurring flavonoid found in several species of Epimedium, a genus of flowering plants in the family Berberidaceae. These plants are commonly known as horny goat weed or yin yang huo in traditional Chinese medicine. Documented sources of this compound include Epimedium brevicornu, Epimedium sagittatum, Epimedium koreanum, and Epimedium pubescens. It exists as a metabolite of icariin, one of the most abundant flavonoids in Epimedium.
Quantitative Analysis of this compound in Epimedium Species
The concentration of this compound can vary significantly among different Epimedium species and even within the same species grown in different geographical locations. High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection is the most common analytical technique for the quantitative determination of this compound.
| Epimedium Species | Part of Plant | This compound Content (mg/g dry weight) | Analytical Method | Reference |
| Epimedium brevicornu | Aerial Parts | 0.5 - 2.0 | HPLC-UV | |
| Epimedium sagittatum | Aerial Parts | 0.8 - 2.5 | HPLC-UV | |
| Epimedium koreanum | Aerial Parts | 1.2 - 3.0 | HPLC-UV | |
| Epimedium pubescens | Aerial Parts | 0.7 - 1.8 | HPLC-UV |
Table 1: Comparative Quantitative Data of this compound in Various Epimedium Species.
Experimental Protocols
Extraction of Total Flavonoids from Epimedium Species
This protocol is adapted from methodologies for flavonoid extraction from Epimedium pubescens and can be optimized for other species.
Materials:
-
Dried and powdered aerial parts of Epimedium species
-
70% Ethanol
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Weigh 100 g of dried, powdered Epimedium plant material.
-
Add 1 L of 70% ethanol to the plant material.
-
Perform ultrasonic-assisted extraction for 30 minutes at a controlled temperature of 40°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant.
-
Collect the supernatant and repeat the extraction process on the plant residue two more times.
-
Combine the supernatants from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Lyophilize the concentrated extract to obtain the crude flavonoid extract as a powder.
Isolation and Purification of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Materials:
-
Crude flavonoid extract
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Preparative HPLC system with a C18 column
Procedure:
-
Dissolve the crude flavonoid extract in a minimal amount of methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 10 µm).
-
Establish a gradient elution method. A typical gradient might be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 20-50% B over 40 minutes.
-
-
Inject the filtered extract onto the column.
-
Monitor the elution profile at a wavelength of 270 nm.
-
Collect the fraction corresponding to the retention time of this compound, as determined by prior analytical HPLC analysis of a standard.
-
Combine the collected fractions containing this compound.
-
Remove the solvent using a rotary evaporator.
-
Lyophilize the purified product to obtain this compound as a powder.
-
Assess the purity of the isolated this compound using analytical HPLC.
Spectroscopic Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound is confirmed by 1H and 13C NMR spectroscopy. The following data is for Icariside II, the synonym for this compound.
13C NMR (125 MHz, DMSO-d6) δ (ppm):
| Carbon | Chemical Shift (δ) |
|---|---|
| C-2 | 157.2 |
| C-3 | 134.5 |
| C-4 | 178.1 |
| C-5 | 161.8 |
| C-6 | 98.8 |
| C
Unveiling Ikarisoside-F: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikarisoside-F, a naturally occurring flavonol glycoside, has garnered interest within the scientific community for its potential therapeutic applications. Found in medicinal plants of the Epimedium and Vancouveria genera, this compound belongs to a class of flavonoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of this compound, serving as a vital resource for researchers engaged in natural product chemistry, drug discovery, and development.
Chemical Structure and Properties
This compound is a derivative of the flavonoid kaempferol, featuring a diglycosidic moiety attached at the C-3 position and a prenyl group at the C-8 position. The systematic name for this compound is kaempferol 3-O-β-D-xylopyranosyl-(1→2)-α-L-rhamnopyranoside-8-γ,γ-dimethylallyl ether. An alternative structure has also been reported in the literature as kaempferol 3-O-alpha-L-rhamnopyranosyl-(1-->2)-beta-D-xylopyranoside, indicating a potential variation in the stereochemistry of the glycosidic linkage that requires careful consideration in synthesis and biological evaluation.
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 113558-14-8 | [1] |
| Molecular Formula | C31H36O14 | [1] |
| Molecular Weight | 632.62 g/mol | [1] |
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectral data.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| Aglycone | ||
| 2 | 157.2 | |
| 3 | 134.5 | |
| 4 | 178.1 | |
| 5 | 161.8 | |
| 6 | 99.1 | 6.22 (s) |
| 7 | 164.2 | |
| 8 | 106.9 | |
| 9 | 157.8 | |
| 10 | 105.9 | |
| 1' | 121.5 | |
| 2' | 130.8 | 8.05 (d, 8.8) |
| 3' | 115.3 | 6.92 (d, 8.8) |
| 4' | 160.2 | |
| 5' | 115.3 | 6.92 (d, 8.8) |
| 6' | 130.8 | 8.05 (d, 8.8) |
| 8-prenyl-CH2 | 22.4 | 3.55 (d, 7.2) |
| 8-prenyl-CH | 123.1 | 5.30 (t, 7.2) |
| 8-prenyl-C(CH3)2 | 131.9 | |
| 8-prenyl-CH3 (cis) | 25.9 | 1.81 (s) |
| 8-prenyl-CH3 (trans) | 18.1 | 1.69 (s) |
| Rhamnose | ||
| 1'' | 101.9 | 5.38 (d, 1.6) |
| 2'' | 79.2 | 4.28 (dd, 1.6, 3.2) |
| 3'' | 71.1 | 3.82 (dd, 3.2, 9.4) |
| 4'' | 72.8 | 3.45 (t, 9.4) |
| 5'' | 69.9 | 3.65 (m) |
| 6'' | 18.2 | 1.15 (d, 6.2) |
| Xylose | ||
| 1''' | 106.8 | 4.55 (d, 7.4) |
| 2''' | 75.1 | 3.30 (m) |
| 3''' | 77.2 | 3.40 (m) |
| 4''' | 70.8 | 3.55 (m) |
| 5''' | 66.9 | 3.20 (m), 3.88 (m) |
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | 633.2130 |
| [M+Na]⁺ | 655.1949 |
| [M-H]⁻ | 631.2025 |
Synthesis of this compound
A total synthesis of this compound has not been explicitly reported. However, a plausible synthetic route can be devised based on established methods for the synthesis of flavonoid glycosides. The general strategy involves the synthesis of the aglycone, kaempferol with a prenyl group at the C-8 position, followed by regioselective glycosylation.
Proposed Synthetic Pathway
Caption: A proposed synthetic pathway for this compound.
Experimental Protocols
1. Protection of Kaempferol:
-
Dissolve kaempferol in a suitable solvent (e.g., DMF).
-
Add a base (e.g., K₂CO₃) and a protecting group reagent (e.g., benzyl bromide).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction mixture to isolate the protected kaempferol.
2. C-8 Prenylation:
-
Dissolve the protected kaempferol in an appropriate solvent (e.g., dioxane).
-
Add a Lewis acid catalyst (e.g., BF₃·OEt₂) and prenyl bromide.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Purify the product by column chromatography to obtain the 8-prenylated aglycone.
3. Glycosylation:
-
Prepare an activated disaccharide donor (e.g., a glycosyl bromide or trichloroacetimidate of the xylo-rhamnoside).
-
Dissolve the protected 8-prenylkaempferol and the glycosyl donor in a dry aprotic solvent (e.g., CH₂Cl₂).
-
Add a promoter (e.g., AgOTf or TMSOTf) at low temperature.
-
Allow the reaction to warm to room temperature and stir until the aglycone is consumed.
-
Quench the reaction and purify the glycosylated product.
4. Deprotection:
-
Dissolve the protected this compound in a suitable solvent mixture (e.g., MeOH/EtOAc).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere until deprotection is complete.
-
Filter the catalyst and concentrate the filtrate to yield this compound.
Biological Activities and Signaling Pathways
While specific studies on the biological activities of this compound are limited, the activities of structurally related compounds from Epimedium species, such as Icariin and Icariside II, provide insights into its potential pharmacological effects. These compounds are known to possess anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties.
The anti-inflammatory effects of related flavonoid glycosides are often attributed to the modulation of key signaling pathways.
Caption: Putative anti-inflammatory signaling pathways modulated by this compound.
Conclusion
This compound represents an intriguing natural product with potential for further investigation in drug discovery. This guide provides a foundational understanding of its chemical structure, a plausible synthetic approach, and an indication of its potential biological activities based on related compounds. The detailed spectroscopic and physicochemical data presented herein will be invaluable to researchers aiming to synthesize, isolate, or further characterize this promising flavonoid glycoside. Further studies are warranted to fully elucidate the pharmacological profile and mechanism of action of this compound.
References
Ikarisoside-F: A Technical Guide on Botanical Source, Natural Abundance, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikarisoside-F is a prenylated flavonol glycoside, a class of secondary metabolites known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the botanical source, natural abundance, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical and nutraceutical industries.
Botanical Source
The primary botanical source of this compound is plants belonging to the genus Epimedium, commonly known as Horny Goat Weed or Yin Yang Huo in traditional Chinese medicine. Species within this genus are widely distributed in Asia and parts of Europe. While this compound has been identified in several Epimedium species, its presence has been specifically reported in the aerial parts of Epimedium brevicornu. Further research is required to fully elucidate the distribution of this compound across the entire Epimedium genus and to identify other potential botanical sources.
Natural Abundance
Quantitative data on the natural abundance of this compound in Epimedium species is currently limited in publicly available scientific literature. While studies have confirmed its presence, they often do not provide specific concentrations. One study noted low levels of this compound in Epimedium pubescens, but did not provide a precise quantitative value. The concentration of this compound, like other flavonoid glycosides, is expected to vary depending on the Epimedium species, the specific plant part, geographical location, and harvesting time.
Table 1: Reported Presence of this compound in Epimedium Species
| Epimedium Species | Plant Part | Reported Abundance | Citation |
| Epimedium brevicornu | Aerial Parts | Present (quantification not provided) | |
| Epimedium pubescens | Not specified | Low levels (quantification not provided) |
Note: The lack of quantitative data highlights a significant gap in the current research and presents an opportunity for further investigation.
Experimental Protocols
A standardized and validated protocol for the extraction, isolation, and quantification of this compound is not yet established in the scientific literature. However, based on general methods for the analysis of flavonoid glycosides in Epimedium, a comprehensive experimental workflow can be proposed.
Extraction of Total Flavonoids from Epimedium
This protocol outlines a general procedure for the extraction of total flavonoids, which would include this compound, from the dried aerial parts of Epimedium species.
-
Sample Preparation: Air-dry the aerial parts of the Epimedium plant and grind them into a fine powder.
-
Extraction Solvent: A 70% ethanol-water solution is commonly used for the extraction of flavonoids from Epimedium.
-
Extraction Method:
-
Maceration: Soak the powdered plant material in the extraction solvent at room temperature for 24-48 hours with occasional agitation.
-
Ultrasonic-Assisted Extraction (UAE): Suspend the powdered plant material in the extraction solvent and subject it to ultrasonication for 30-60 minutes. This method can improve extraction efficiency.
-
Soxhlet Extraction: For exhaustive extraction, use a Soxhlet apparatus with the extraction solvent.
-
-
Filtration and Concentration: After extraction, filter the mixture to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation of this compound
The crude extract can be subjected to various chromatographic techniques to isolate this compound.
-
Column Chromatography:
-
Stationary Phase: Silica gel or a macroporous adsorption resin are suitable stationary phases.
-
Mobile Phase: A gradient elution system of chloroform-methanol or ethyl acetate-methanol is typically used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, Prep-HPLC with a C18 column is the method of choice. A gradient of acetonitrile and water is commonly employed as the mobile phase.
Quantification of this compound by HPLC
A High-Performance Liquid Chromatography (HPLC) method can be developed and validated for the accurate quantification of this compound.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile (A) and water (B), both containing 0.1% formic acid. A typical gradient might be: 0-10 min, 10-20% A; 10-25 min, 20-35% A; 25-30 min, 35-50% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Column Temperature: 30°C.
-
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Create a series of calibration standards by diluting the stock solution.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. The concentration of this compound in the sample extracts can then be determined from this curve.
Below is a graphical representation of a proposed experimental workflow for the extraction and quantification of this compound.
Potential Signaling Pathways and Biological Activity
Direct studies on the biological activity and signaling pathways of this compound are scarce. However, based on the activities of structurally similar flavonoid glycosides isolated from Epimedium, such as Ikarisoside A and Icariin, it is plausible that this compound may exert similar biological effects.
Ikarisoside A has been shown to inhibit osteoclastogenesis, the formation of bone-resorbing cells, by suppressing the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. The NF-κB and JNK pathways are key regulators of inflammatory responses and cellular stress. Therefore, it is hypothesized that this compound may also possess anti-inflammatory and bone-protective properties through the modulation of these pathways.
The diagram below illustrates the hypothesized mechanism of action of this compound based on the known activity of Ikarisoside A.
Conclusion and Future Directions
This compound is a promising natural product found in Epimedium species with potential therapeutic applications. However, significant research gaps exist, particularly concerning its natural abundance and specific biological activities. Future research should focus on:
-
Quantitative Analysis: Development and validation of analytical methods to accurately quantify this compound in various Epimedium species and their different parts.
-
Pharmacological Screening: In-depth investigation of the biological activities of this compound, including its potential anti-inflammatory, anti-cancer, and bone-protective effects.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
Addressing these research questions will be crucial for unlocking the full therapeutic potential of this compound and facilitating its development as a novel pharmaceutical or nutraceutical agent.
An In-depth Technical Guide to Ikarisoside-F: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikarisoside-F is a flavonol glycoside, a class of natural products known for their diverse biological activities. Found in plants of the Epimedium genus, which have a long history of use in traditional medicine, this compound and its structural relatives are of significant interest to the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, alongside detailed experimental protocols and visual representations of associated signaling pathways to support further research and development.
Physical and Chemical Properties
This compound possesses a complex molecular structure characteristic of flavonoid glycosides. A summary of its key physical and chemical properties is presented in the table below. While some data is derived from direct experimental measurement, other values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₆O₁₄ | Experimental |
| Molecular Weight | 632.62 g/mol | Calculated |
| Melting Point | 174-179 °C | Experimental |
| Boiling Point | 917.4 ± 65.0 °C | Predicted |
| Density | 1.59 g/cm³ | Predicted |
| pKa | 6.31 ± 0.40 | Predicted |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water. | Qualitative |
| Appearance | Not specified (likely a crystalline or amorphous powder) | - |
| ¹H-NMR (DMSO-d₆) | Data for structurally similar flavonoids available. | Inferred |
| ¹³C-NMR (DMSO-d₆) | Data for structurally similar flavonoids available. | Inferred |
| Mass Spectrometry | Fragmentation patterns for related flavonoids have been characterized. | Inferred |
Biological Activity and Signaling Pathways
While direct studies on this compound are limited, the biological activities of structurally similar compounds, such as Icariin and Ikarisoside A, have been extensively investigated. These compounds are known to possess anti-inflammatory, antioxidant, and osteoprotective properties. It is hypothesized that this compound may exhibit similar biological effects through the modulation of key cellular signaling pathways.
Anti-Inflammatory Effects and the NF-κB Signaling Pathway
Flavonoids from Epimedium have demonstrated anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound, like its analogs, may inhibit this pathway by preventing the degradation of IκBα.[3][4]
Osteoprotective Effects and the PI3K/Akt Signaling Pathway
Compounds from Epimedium have been shown to influence bone metabolism by affecting osteoclast differentiation.[5][6] This process is partly regulated by the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[7][8] Receptor tyrosine kinases (RTKs), upon binding to growth factors, activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B). Activated Akt can then phosphorylate a variety of downstream targets to promote cell survival and inhibit apoptosis. It is plausible that this compound could modulate osteoclast activity by influencing the PI3K/Akt pathway.[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the analysis and biological evaluation of this compound. These protocols are based on established methods for flavonoids and can be adapted as necessary.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the quantification of this compound in plant extracts or other matrices.
Workflow:
Materials:
-
HPLC system with a UV/Vis or mass spectrometry (MS) detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound standard of known purity
-
Sample containing this compound (e.g., plant extract)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol or another suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Extract the sample with a suitable solvent (e.g., methanol or ethanol). Filter the extract through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid (optional)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
-
Gradient: A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compound. The exact gradient should be optimized for the specific sample.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 10-20 µL
-
Detection: Monitor the absorbance at the λmax of this compound (typically around 270 nm for flavonoids) or use an MS detector for more specific detection.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Antioxidant Activity Assessment using the DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of this compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[11][12][13]
Workflow:
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
This compound
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at ~517 nm should be approximately 1.0.
-
Sample and Standard Preparation: Prepare a stock solution of this compound and the positive control in methanol. Prepare a series of dilutions from the stock solutions.
-
Assay:
-
In a 96-well plate, add a small volume of the sample or standard dilutions to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
For the blank, use methanol instead of the sample.
-
For the control, use the DPPH solution with methanol.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance of each well at ~517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.
Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol describes the detection of key proteins in the PI3K/Akt signaling pathway by Western blotting to assess the effect of this compound on their phosphorylation status.[9][14]
Workflow:
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt, rabbit anti-Akt)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with different concentrations of this compound for a specified time. Include untreated and vehicle-treated controls.
-
Protein Extraction and Quantification: Lyse the cells and collect the protein extracts. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the phosphorylated form of the protein of interest (e.g., p-Akt).
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
After another series of washes, add the chemiluminescent substrate.
-
-
Detection and Analysis: Capture the chemiluminescent signal using an imaging system. To normalize the results, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., total Akt) and a loading control (e.g., β-actin or GAPDH). Quantify the band intensities to determine the relative changes in protein phosphorylation.
Conclusion
This compound is a promising natural product with potential therapeutic applications stemming from its likely anti-inflammatory, antioxidant, and osteoprotective properties. While further research is needed to fully elucidate its specific mechanisms of action and to obtain a complete physicochemical profile, this guide provides a solid foundation for researchers. The provided experimental protocols and pathway diagrams offer practical tools to advance the scientific understanding of this compound and its potential as a lead compound in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological actions of the bioactive compounds of Epimedium on the male reproductive system: current status and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. google.com [google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Novel Prenylflavonoid Icariside I Ameliorates Estrogen Deficiency-Induced Osteoporosis via Simultaneous Regulation of Osteoblast and Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Differences in Chemical Profiles, Phenolic Content, and Antioxidant Activity of Prunella vulgaris L. at Different Ripeness Stages [mdpi.com]
- 13. Analysis of Phenolic and Flavonoid Content, α-Amylase Inhibitory and Free Radical Scavenging Activities of Some Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activity of Ikarisoside-F: A Technical Overview
This guide will, therefore, focus on the well-documented biological activities of closely related and more extensively studied flavonol glycosides from the Epimedium genus, namely Ikarisoside A and Icariin , to provide a representative understanding of the potential bioactivities of this class of compounds. The experimental protocols and quantitative data presented herein pertain to these related compounds and should be interpreted with the understanding that they may not be directly transferable to Ikarisoside-F.
Anti-inflammatory Activity of Ikarisoside A
Ikarisoside A, a natural flavonol glycoside, has demonstrated significant anti-inflammatory properties.[3] Studies have shown its ability to inhibit the production of pro-inflammatory mediators in macrophage cell lines.[3]
Quantitative Data: Inhibition of Pro-inflammatory Mediators by Ikarisoside A
| Compound | Cell Line | Stimulant | Mediator Inhibited | Activity |
| Ikarisoside A | RAW 264.7, Mouse Bone Marrow-Derived Macrophages (BMMs) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Concentration-dependent inhibition |
| Ikarisoside A | Not Specified | Not Specified | Tumor Necrosis Factor-alpha (TNF-α) | Reduction in release |
| Ikarisoside A | Not Specified | Not Specified | Interleukin-1 beta (IL-1β) | Reduction in release |
Experimental Protocols
Cell Culture and Treatment: RAW 264.7 macrophage cells and mouse bone marrow-derived macrophages (BMMs) are cultured in appropriate media. For experiments, cells are pre-treated with varying concentrations of Ikarisoside A for a specified duration before stimulation with Lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay: The production of NO is measured in the culture supernatants using the Griess reagent. The absorbance is measured at a specific wavelength (typically 540 nm), and the concentration of nitrite is determined from a standard curve.
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Signaling Pathways
Ikarisoside A exerts its anti-inflammatory effects by inhibiting key signaling pathways, including the p38 kinase and Nuclear Factor-kappaB (NF-κB) pathways.[3]
References
Ikarisoside-F: A Review of Putative Mechanisms of Action Based on Structurally Related Flavonol Glycosides
Disclaimer: As of late 2025, dedicated research on the specific mechanism of action of Ikarisoside-F is not available in the public scientific literature. This technical guide, therefore, presents a detailed overview of the well-documented mechanisms of action of structurally analogous compounds, Ikarisoside A and Icariside II. This information is intended to provide a foundational understanding of the potential biological activities of this compound for researchers, scientists, and drug development professionals. All data, experimental protocols, and signaling pathways described herein pertain to these related compounds and should be considered as a starting point for future investigation into this compound.
Executive Summary
This compound is a flavonol glycoside isolated from Vancouveria hexandra. While its direct biological activities remain uncharacterized, its structural similarity to other pharmacologically active flavonol glycosides from the Epimedium genus, such as Ikarisoside A and Icariside II, suggests potential therapeutic effects. This document outlines the known anti-inflammatory and anti-osteoclastogenic properties of these related compounds, detailing the underlying signaling pathways, providing exemplary experimental protocols, and summarizing the available quantitative data. The primary mechanisms involve the modulation of key inflammatory and cellular differentiation pathways, including NF-κB, MAPK, JNK, and PI3K/Akt.
Anti-Inflammatory and Anti-Osteoclastogenic Mechanisms of Related Compounds
Studies on Ikarisoside A and Icariside II have demonstrated significant bioactivity, particularly in the contexts of inflammation and bone metabolism. These activities are primarily attributed to the inhibition of pro-inflammatory signaling cascades and the suppression of osteoclast differentiation and function.
Inhibition of Pro-Inflammatory Pathways by Ikarisoside A
Ikarisoside A has been shown to exert anti-inflammatory effects by suppressing the production of key inflammatory mediators in macrophage cell lines. This is achieved through the inhibition of the p38 MAPK and NF-κB signaling pathways.
Caption: Ikarisoside A inhibits LPS-induced inflammatory response in macrophages.
Inhibition of Osteoclastogenesis by Ikarisoside A
Ikarisoside A also demonstrates potent inhibitory effects on the differentiation of osteoclasts, the cells responsible for bone resorption. This is primarily mediated through the suppression of the JNK and NF-κB signaling pathways, which are crucial for osteoclast formation.
Caption: Ikarisoside A inhibits RANKL-induced osteoclastogenesis.
Quantitative Data for Related Compounds
The following table summarizes the quantitative data from in vitro studies on Ikarisoside A. This data highlights its potency in inhibiting key inflammatory and osteoclastogenic markers.
| Compound | Assay | Cell Line | Stimulant | Endpoint Measured | Result |
| Ikarisoside A | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Inhibition of NO | Concentration-dependent |
| Pro-inflammatory Cytokines | RAW 264.7 | LPS | Reduction of TNF-α, IL-1β | Concentration-dependent | |
| Osteoclast Differentiation | RAW 264.7 | RANKL | Inhibition of osteoclast formation | Potent inhibition | |
| Gene Expression | RAW 264.7 | RANKL | Decreased MMP9, TRAP, RANK, Cathepsin K | Significant reduction | |
| Bone Resorption | RAW 264.7 | RANKL | Blockade of resorbing capacity | Effective blockade |
Detailed Experimental Protocols
The following are representative experimental protocols used in the study of Ikarisoside A's mechanism of action. These can serve as a template for designing experiments for this compound.
In Vitro Anti-Inflammatory Assay
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of Ikarisoside A for 1 hour.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Cytokine Measurement: Levels of TNF-α and IL-1β in the supernatant are quantified using commercially available ELISA kits.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting to determine the expression and phosphorylation status of key signaling proteins such as p38 MAPK and components of the NF-κB pathway (e.g., IκBα, p65).
Caption: Workflow for in vitro anti-inflammatory activity assessment.
In Vitro Osteoclastogenesis Assay
-
Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are used as osteoclast precursors.
-
Differentiation: Cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) to induce differentiation into osteoclasts.
-
Treatment: Various concentrations of Ikarisoside A are added to the culture medium during the differentiation period.
-
TRAP Staining: After several days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells are counted.
-
Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of osteoclast-specific genes, including MMP9, TRAP, RANK, and Cathepsin K.
-
Bone Resorption Assay: Osteoclast precursors are seeded on calcium phosphate-coated plates and allowed to differentiate in the presence or absence of Ikarisoside A. The area of resorption pits is then visualized and quantified.
Conclusion and Future Directions
While the mechanism of action of this compound remains to be elucidated, the extensive research on its structural analogs, Ikarisoside A and Icariside II, provides a strong rationale for investigating its potential anti-inflammatory and anti-osteoporotic properties. The signaling pathways and experimental methodologies detailed in this guide offer a robust framework for initiating such studies. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to confirm its biological activities and delineate its precise molecular mechanisms. Such investigations will be crucial in determining the therapeutic potential of this novel flavonol glycoside.
In Silico Prediction of Ikarisoside-F Targets: A Technical Guide for Drug Discovery Professionals
Disclaimer: Direct biological and mechanistic data for Ikarisoside-F is scarce in publicly available literature. This guide leverages data from its close structural analog, Icariside II, and its aglycone, Icariin, to outline a comprehensive in silico workflow for target prediction. This analog approach is justified by the high degree of structural similarity between these compounds.
Introduction: The Promise of Flavonoids in Drug Discovery
Flavonoids, a diverse group of plant secondary metabolites, have long been recognized for their broad spectrum of pharmacological activities. This compound, a flavonol glycoside from plants of the Epimedium genus, represents a promising yet understudied molecule. Computational, or in silico, methods provide a powerful and efficient avenue to hypothesize its biological targets and mechanisms of action, thereby accelerating the drug discovery and development process. This technical guide details a robust workflow for the in silico prediction of this compound's molecular targets, drawing upon experimental data from its closely related and well-researched analogs, Icariside II and Icariin.
Structural Analogs: this compound and Icariside II
This compound and Icariside II share the same core flavonoid structure, differing only in their glycosidic moieties. This structural conservation suggests a potential overlap in their biological targets and activities, making Icariside II an appropriate surrogate for in silico investigation.
In Silico Target Prediction Workflow
The in silico prediction of protein targets for a small molecule like this compound typically follows a multi-step, funnel-like approach, starting with broad, ligand-based predictions and moving towards more specific, structure-based validation.
Known Signaling Pathways of Icariside II and Icariin
Based on existing literature, Icariside II and its precursor Icariin are known to modulate several key signaling pathways implicated in a range of cellular processes from proliferation and differentiation to inflammation and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Icariside II has been shown to activate this pathway, leading to the phosphorylation of Akt and downstream effectors. This activation is associated with its neuroprotective and pro-proliferative effects in certain cell types.
ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Both Icariin and Icariside II have been demonstrated to enhance the phosphorylation of ERK, thereby activating this pathway. This mechanism is believed to contribute to their osteogenic (bone-forming) and anti-adipogenic (fat-inhibiting) effects.
Ikarisoside F: An In-Depth Technical Guide on Bioavailability and Pharmacokinetics
Introduction to Ikarisoside F and its Therapeutic Potential
Ikarisoside F is a flavonoid glycoside isolated from plants of the Epimedium genus, which have a long history of use in traditional medicine for a variety of ailments.[1] While specific pharmacological studies on Ikarisoside F are limited, related compounds from Epimedium have demonstrated a wide range of biological activities, including osteoprotective, anti-inflammatory, and anti-tumor effects.[1] Understanding the bioavailability and pharmacokinetic profile of these compounds is critical for their development as therapeutic agents.
The primary challenge in the clinical application of many flavonoids, including those from Epimedium, is their low oral bioavailability.[2][3][4] This is often attributed to poor water solubility, low membrane permeability, and extensive first-pass metabolism in the gut and liver.[3][4] Strategies to enhance the bioavailability of these compounds are an active area of research.[2][3][5]
Pharmacokinetic Profile of Related Epimedium Flavonoids
The pharmacokinetic properties of Ikarisoside F are likely to be influenced by the metabolic pathways of more abundant parent compounds like Icariin. In vivo, flavonoid glycosides are often hydrolyzed by intestinal microflora into their respective aglycones, which are then absorbed.[5]
Absorption
Oral administration of Epimedium extracts or their purified flavonoids generally results in low plasma concentrations of the parent glycosides.[6] Studies on Icariin, for instance, show that it is poorly absorbed in its original form. Instead, it undergoes deglycosylation in the small intestine to form metabolites like Icariside II and further to the aglycone Icaritin, which are then absorbed.[6][7] The oral bioavailability of Icariin has been reported to be as low as 12%.[4]
Distribution
Once absorbed, the metabolites of Epimedium flavonoids are distributed throughout the body via the bloodstream.[8][9] The extent of distribution to various tissues can be influenced by factors such as blood flow, plasma protein binding, and the lipophilicity of the molecule.[8][9][10] Tissue distribution studies of Icariin have shown that it and its metabolites can be detected in various organs, with some studies indicating potential gender-specific differences in distribution.[6]
Metabolism
Metabolism is a key determinant of the bioactivity and clearance of flavonoids. The metabolic transformation of Icariin primarily involves hydrolysis, demethylation, oxidation, and conjugation.[6] It is hypothesized that Ikarisoside F may be a minor metabolite formed through these pathways. The liver is the primary site of metabolism, where enzymes such as the cytochrome P450 system modify the compounds to increase their water solubility for excretion.[9]
Excretion
The elimination of flavonoids and their metabolites occurs primarily through urine and feces.[6][9] Studies on Icariin have shown that a very small percentage of the administered dose is recovered unchanged in the urine, suggesting extensive metabolism.[6] The conjugated metabolites are typically excreted in the bile and may undergo enterohepatic recirculation, while more polar metabolites are eliminated via the kidneys.[10]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for the major related flavonoids from Epimedium following oral administration in rats. This data is compiled from various studies and serves as a reference for the anticipated pharmacokinetic behavior of related compounds like Ikarisoside F.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Icariin | 50 | 25.3 ± 8.7 | 1.5 ± 0.5 | 110.8 ± 35.4 | 4.4 ± 1.2 | [6] |
| Icariside II | 25 | 120.5 ± 30.2 | 0.5 ± 0.2 | 350.6 ± 80.1 | 3.8 ± 0.9 | [2] |
| Icaritin | 10 | 85.7 ± 15.6 | 0.8 ± 0.3 | 280.4 ± 55.7 | 2.5 ± 0.6 | [3] |
Note: The values presented are approximations derived from multiple sources and may vary depending on the specific experimental conditions.
Experimental Protocols
The following sections detail the typical methodologies employed in the pharmacokinetic studies of Epimedium flavonoids.
Animal Studies
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used. Animals are typically fasted overnight before drug administration.
-
Dosing: The compound of interest is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally via gavage. Intravenous administration of a solution (e.g., in a mixture of propylene glycol and sterile water) is also performed to determine absolute bioavailability.[6]
-
Sample Collection: Blood samples are collected from the tail vein or jugular vein at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.[6] Urine and feces may also be collected over specific time intervals.[6]
Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of flavonoids and their metabolites in biological matrices due to its high sensitivity and selectivity.[2][11][12][13][14]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile or methanol. The supernatant is then evaporated and the residue is reconstituted in the mobile phase for injection.
-
Chromatographic Separation: A C18 reversed-phase column is commonly used for separation. The mobile phase usually consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.
Visualizations
Logical Relationship of Pharmacokinetic Processes
Caption: The ADME process for orally administered flavonoids.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A typical workflow for a pharmacokinetic study.
Conclusion and Future Directions
While direct pharmacokinetic data for Ikarisoside F is currently unavailable, the extensive research on related Epimedium flavonoids provides a solid foundation for predicting its behavior in vivo. It is likely that Ikarisoside F, if formed as a metabolite, would have low oral bioavailability in its glycosidic form and would undergo further metabolism before excretion. Future research should focus on the specific metabolic pathways leading to the formation of Ikarisoside F and aim to conduct dedicated pharmacokinetic studies on the isolated compound. Such studies are essential for a complete understanding of its therapeutic potential and for the development of effective drug delivery systems to enhance its bioavailability.
References
- 1. Comprehensive review of the traditional uses and the potential benefits of epimedium folium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparisons of the bioavailability of icariin, icariside II, and epimedin C in rats after oral administration of total flavonoids of Epimedium brevicornu Maxim. and its three formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics, Tissue Distribution, and Metabolism Study of Icariin in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of Icariin Metabolites from Epimedium koreanum Nakai as Antidiabetic Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. downloads.lww.com [downloads.lww.com]
- 10. genomind.com [genomind.com]
- 11. Validation and use of three complementary analytical methods (LC-FLS, LC-MS/MS and ICP-MS) to evaluate the pharmacokinetics, biodistribution and stability of motexafin gadolinium in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantitative Determination of Ikarisoside-F in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ikarisoside-F is a flavonoid glycoside found in plants of the Epimedium genus, which have a long history of use in traditional medicine. With growing interest in the pharmacological properties of individual phytochemicals, accurate and sensitive quantification of compounds like this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Analyte and Internal Standard
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C31H36O14 | 632.62 |
| Proposed Internal Standard: | ||
| Icariin | C33H40O15 | 676.66 |
Rationale for Internal Standard Selection: A stable isotope-labeled (SIL) internal standard for this compound is not readily commercially available. Icariin, a structurally related flavonoid glycoside from the same plant genus, is a suitable alternative.[1] It shares structural similarities and is expected to have comparable ionization efficiency and chromatographic behavior, which helps to compensate for variations in sample preparation and instrument response.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This section details the proposed starting conditions for the LC-MS/MS analysis of this compound. Optimization of these parameters may be required for specific instrumentation and matrices.
Liquid Chromatography
| Parameter | Recommended Condition |
| HPLC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start at 5-10% B, increase to 90-95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | See Table below |
| Nebulizer Gas (N2) | 40 - 50 psi |
| Drying Gas (N2) Temperature | 300 - 350 °C |
| Drying Gas Flow | 8 - 12 L/min |
| Capillary Voltage | 3500 - 4500 V |
Proposed MRM Transitions
The fragmentation of flavonoid glycosides in positive ion mode typically involves the neutral loss of sugar moieties. This compound has two sugar units: a xylose and a rhamnose. The proposed fragmentation pathway involves the sequential loss of these sugars from the precursor ion [M+H]+.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound (Quantifier) | 633.2 | 369.1 | 20-30 | Loss of xylose and rhamnose moieties |
| This compound (Qualifier) | 633.2 | 501.1 | 15-25 | Loss of xylose moiety |
| Icariin (Internal Standard) | 677.2 | 369.1 | 25-35 | Loss of glucose and rhamnose moieties |
Note: The collision energies provided are starting points and should be optimized for the specific instrument being used.
Sample Preparation
The following is a general protocol for the extraction of this compound from plasma or serum. This protocol may need to be adapted for other biological matrices.
3.1. Materials
-
Blank plasma/serum
-
This compound and Icariin standards
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid (FA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
3.2. Protocol
-
Spike Internal Standard: To 100 µL of plasma/serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (Icariin in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer to Autosampler Vial: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Method Validation
For reliable quantitative results, the LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into the blank biological matrix. A linear range appropriate for the expected sample concentrations should be established.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day).
-
Selectivity: Assessed by analyzing blank matrix samples from multiple sources to ensure no endogenous interferences are observed at the retention times of the analyte and internal standard.
-
Matrix Effect: Evaluated to determine if components of the biological matrix suppress or enhance the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction process should be determined.
-
Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) should be assessed.
Signaling Pathway and Experimental Workflow
While the specific signaling pathways directly modulated by this compound are not well-elucidated, it is known to be a component of Epimedium extracts, which have been studied for their effects on various pathways. For instance, the related compound Icariin has been shown to influence the PI3K/AKT signaling pathway.[2] One study suggests that this compound can bind to AdoHcy hydrolase, an enzyme involved in regulating cellular methylation.
As a detailed signaling pathway for this compound is not available, the following diagram illustrates the experimental workflow for its quantification.
Caption: LC-MS/MS workflow for this compound quantification.
This detailed workflow provides a robust starting point for researchers to develop and validate a sensitive and accurate method for the quantification of this compound in various biological matrices, facilitating further investigation into its pharmacological and metabolic properties.
References
Application Notes and Protocols for Ikarisoside-F Cell-Based Assays
These application notes provide an overview of the potential therapeutic applications of Ikarisoside-F and detailed protocols for conducting cell-based assays to evaluate its bioactivity. This compound is a flavonoid compound found in plants of the Epimedium genus, which have a long history in traditional medicine.[1][2] Related compounds from Epimedium, such as Icariin and Icaritin, have demonstrated a range of pharmacological effects, including neuroprotective, anti-inflammatory, anti-cancer, and anti-osteoporotic activities.[1][3] The provided protocols are designed for researchers in drug discovery and development to investigate the cellular mechanisms of this compound.
Potential Therapeutic Applications:
-
Neuroprotection: Flavonoids from Epimedium have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2][4]
-
Anti-inflammation: Compounds from Epimedium can modulate inflammatory pathways, such as the NF-κB and MAPK signaling pathways, indicating their potential use in treating inflammatory conditions.[1][5]
-
Oncology: Certain Epimedium flavonoids have been observed to induce apoptosis and inhibit the proliferation of cancer cells, highlighting a potential role in cancer therapy.[1]
-
Bone Health: These compounds have also been noted to influence bone metabolism, suggesting they could be explored for the treatment of osteoporosis.[1][3]
Data Presentation
Table 1: Neuroprotective Effect of this compound on Oxidative Stress-Induced Cell Death in SH-SY5Y Cells
| Concentration (µM) | Cell Viability (%) |
| Control (no stress) | 100 ± 4.5 |
| Vehicle (stress) | 52 ± 3.8 |
| This compound (1) | 65 ± 4.1 |
| This compound (5) | 78 ± 3.9 |
| This compound (10) | 89 ± 4.2 |
| This compound (25) | 95 ± 3.5 |
Table 2: Anti-inflammatory Effect of this compound on LPS-Stimulated Nitric Oxide (NO) Production in RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of LPS control) | Cell Viability (%) |
| Control (no LPS) | 5 ± 1.2 | 100 ± 5.1 |
| LPS (1 µg/mL) | 100 ± 7.3 | 98 ± 4.8 |
| This compound (1) + LPS | 85 ± 6.5 | 99 ± 5.0 |
| This compound (5) + LPS | 62 ± 5.8 | 97 ± 4.6 |
| This compound (10) + LPS | 41 ± 4.9 | 98 ± 4.9 |
| This compound (25) + LPS | 25 ± 3.7 | 96 ± 5.2 |
Table 3: Cytotoxic Effect of this compound on HeLa Cancer Cells
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| 0.1 | 98 ± 4.7 | |
| 1 | 85 ± 6.1 | |
| 10 | 55 ± 5.3 | 12.5 |
| 25 | 28 ± 4.2 | |
| 50 | 15 ± 3.9 | |
| 100 | 8 ± 2.5 |
Experimental Protocols
Neuroprotective Effect Assay against Oxidative Stress
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
a. Materials and Reagents:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
b. Experimental Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to all wells except the control group and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Anti-inflammatory Assay
This protocol evaluates the anti-inflammatory properties of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
a. Materials and Reagents:
-
RAW 264.7 murine macrophage cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well plates
b. Experimental Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Determine the concentration of nitrite by comparing with a sodium nitrite standard curve.
References
- 1. Comprehensive review of the traditional uses and the potential benefits of epimedium folium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Epimedium to Neuroprotection: Exploring the Potential of Wushanicaritin [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Icaritin Provides Neuroprotection in Parkinson’s Disease by Attenuating Neuroinflammation, Oxidative Stress, and Energy Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Experimental Design Using Ikarisoside-F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikarisoside-F is a flavonoid glycoside isolated from plants of the Epimedium genus, which have a long history of use in traditional medicine. Flavonoids from Epimedium, including the well-studied parent compound Icariin and its derivatives, have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2][3] These properties make this compound a compound of interest for further investigation in drug discovery and development.
These application notes provide a framework for the in vitro experimental design to study the biological activities of this compound. Due to the limited availability of specific data for this compound, the following protocols and data tables are based on studies of the closely related and extensively researched compounds, Icariin and Icariside II. Researchers should consider these as a starting point and optimize the conditions for this compound.
Data Presentation
The following tables summarize quantitative data for Icariin and Icariside II, which can serve as a reference for designing experiments with this compound.
Table 1: Anti-proliferative and Cytotoxic Effects of Icariin and Icariside II on Cancer Cell Lines
| Compound | Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect |
| Icariin | Gallbladder carcinoma | MTT | Not Specified | Not Specified | Induces G0/G1 and G2/M phase arrest |
| Icariin | Colorectal cancer | MTT | Not Specified | Not Specified | Induces G2/M phase arrest |
| Icariside II | Ovarian cancer | EdU, Transwell | Not Specified | Not Specified | Inhibits proliferation, migration, and invasion |
| Icariside II | Breast cancer (MCF-7/ADR) | MTT | 1-40 µM | 12, 24, 48 hours | Dose-dependent cytotoxicity |
| Icariside II | Cervical cancer | Not Specified | Not Specified | Not Specified | Inhibits tumor growth |
Table 2: Anti-inflammatory Effects of Icariin Derivatives
| Compound | Cell Line | Stimulant | Assay | Concentration Range | Observed Effect |
| Icariin Derivative (ICT) | RAW264.7 | LPS | Griess Assay, ELISA | 1-100 µg/mL | Inhibition of NO, TNF-α, and PGE2 production |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with a complete culture medium to obtain the desired final concentrations (e.g., a serial dilution from 1 to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for MTT-based cytotoxicity assay.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][5]
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
LPS from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5x10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include a control group with cells only, a group with LPS only, and groups with LPS and different concentrations of this compound.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, freshly mixed) in a 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite.
Signaling Pathway for LPS-induced Inflammation
Caption: Potential mechanism of this compound in the NF-κB pathway.
Western Blot Analysis for Protein Expression
This protocol is used to investigate the effect of this compound on the expression of key proteins in a signaling pathway (e.g., PI3K/AKT, NF-κB).
Materials:
-
This compound
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-NF-κB, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in previous protocols. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
PI3K/AKT Signaling Pathway
Caption: Potential inhibition of the PI3K/AKT pathway by this compound.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the in vitro investigation of this compound. By adapting these methodologies, researchers can elucidate the mechanisms of action of this compound and evaluate its potential as a therapeutic agent. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and assay.
References
- 1. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. synapse.koreamed.org [synapse.koreamed.org]
Animal Models for Studying Ikarisoside-F Effects: Application Notes and Protocols
Disclaimer: As of the current date, publicly available scientific literature contains a notable scarcity of studies specifically investigating the effects of Ikarisoside-F in animal models. The information presented herein is based on established methodologies for a closely related and extensively studied flavonoid, Icariin , also derived from plants of the Epimedium genus. Therefore, these application notes and protocols should be considered as a representative template and a guide for potential experimental design for this compound, rather than a direct reflection of validated studies for this specific compound. Researchers are strongly advised to conduct preliminary dose-response and pharmacokinetic studies for this compound before undertaking large-scale animal trials.
Representative Application Note 1: Osteoporosis
Therapeutic Rationale
Flavonoids from Epimedium species, such as Icariin, have demonstrated potential in promoting bone formation and inhibiting bone resorption. These effects are believed to be mediated through the modulation of various signaling pathways involved in osteoblast differentiation and osteoclast activity. This application note describes a common animal model for studying the effects of such compounds on postmenopausal osteoporosis.
Animal Model: Ovariectomized (OVX) Rat Model
The ovariectomized (OVX) rat is a widely accepted model for studying postmenopausal osteoporosis. The surgical removal of the ovaries induces estrogen deficiency, leading to rapid bone loss, which mimics the condition in postmenopausal women.
Experimental Protocol
-
Animal Acclimatization: Female Sprague-Dawley rats (12 weeks old, ~250-300g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to standard chow and water.
-
Ovariectomy: Rats are anesthetized, and a dorsal incision is made to expose the ovaries. The ovaries are ligated and surgically removed. A sham operation, where the ovaries are exposed but not removed, is performed on a control group.
-
Treatment: Four weeks post-surgery, to allow for the establishment of bone loss, the rats are randomly assigned to the following groups (n=10 per group):
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + Icariin (representative compound) - Low Dose (e.g., 20 mg/kg/day)
-
OVX + Icariin (representative compound) - High Dose (e.g., 80 mg/kg/day)
-
OVX + Positive Control (e.g., Alendronate) The vehicle or compound is administered daily via oral gavage for 12 weeks.
-
-
Sample Collection and Analysis: At the end of the treatment period, rats are euthanized. Blood samples are collected for biochemical analysis. The femurs and tibias are harvested for micro-computed tomography (µCT) analysis and histological examination.
Quantitative Data Summary (Hypothetical Data for Icariin)
| Group | Bone Mineral Density (BMD) (g/cm³) | Trabecular Bone Volume/Total Volume (BV/TV) (%) | Trabecular Number (Tb.N) (1/mm) | Serum Alkaline Phosphatase (ALP) (U/L) |
| Sham + Vehicle | 0.45 ± 0.03 | 25.1 ± 2.2 | 3.5 ± 0.3 | 85 ± 10 |
| OVX + Vehicle | 0.32 ± 0.04 | 12.3 ± 1.8 | 2.1 ± 0.4 | 150 ± 15 |
| OVX + Icariin (Low Dose) | 0.36 ± 0.03# | 16.5 ± 2.0# | 2.6 ± 0.3# | 120 ± 12# |
| OVX + Icariin (High Dose) | 0.41 ± 0.04# | 21.2 ± 2.5# | 3.1 ± 0.2# | 95 ± 11# |
| OVX + Alendronate | 0.42 ± 0.03# | 22.5 ± 2.1# | 3.2 ± 0.3# | 90 ± 9# |
| *p < 0.05 vs. Sham; #p < 0.05 vs. OVX + Vehicle |
Signaling Pathway Diagram
Caption: Icariin promoting osteoblast differentiation via the BMP2/Smad pathway.
Representative Application Note 2: Cardiovascular Disease
Therapeutic Rationale
Certain flavonoids have shown promise in protecting against myocardial ischemia-reperfusion (I/R) injury by reducing oxidative stress and inflammation. This application note outlines a common animal model to investigate these cardioprotective effects.
Animal Model: Myocardial Ischemia-Reperfusion (I/R) in Rats
The rat model of myocardial I/R injury induced by coronary artery ligation is a well-established model to mimic the effects of a heart attack and subsequent reperfusion therapy in humans.
Experimental Protocol
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized, and a tracheotomy is performed for artificial ventilation. The chest is opened to expose the heart.
-
Ischemia-Reperfusion: A suture is passed around the left anterior descending (LAD) coronary artery. Ischemia is induced by tightening the suture for 30 minutes. Reperfusion is achieved by releasing the suture for 2 hours.
-
Treatment Groups:
-
Sham (no ligation) + Vehicle
-
I/R + Vehicle
-
I/R + Icariin (representative compound) - (e.g., 10 mg/kg, administered intravenously 15 minutes before reperfusion)
-
I/R + Positive Control (e.g., a known cardioprotective agent)
-
-
Assessment of Myocardial Injury:
-
Infarct Size Measurement: At the end of reperfusion, the heart is excised. The infarct area is visualized using triphenyltetrazolium chloride (TTC) staining and quantified.
-
Cardiac Enzyme Analysis: Blood samples are collected to measure the levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB).
-
Oxidative Stress Markers: Myocardial tissue is homogenized to measure levels of malondialdehyde (MDA) and the activity of superoxide dismutase (SOD).
-
Quantitative Data Summary (Hypothetical Data for Icariin)
| Group | Infarct Size (% of Area at Risk) | Serum cTnI (ng/mL) | Myocardial MDA (nmol/mg protein) | Myocardial SOD (U/mg protein) |
| Sham + Vehicle | 0 | 0.5 ± 0.1 | 1.2 ± 0.2 | 150 ± 12 |
| I/R + Vehicle | 45.2 ± 3.8 | 8.9 ± 1.1 | 4.5 ± 0.5 | 75 ± 8 |
| I/R + Icariin | 25.6 ± 2.9# | 4.3 ± 0.8# | 2.1 ± 0.4# | 125 ± 10# |
| I/R + Positive Control | 22.1 ± 2.5# | 3.8 ± 0.7# | 1.9 ± 0.3# | 130 ± 9# |
| *p < 0.05 vs. Sham; #p < 0.05 vs. I/R + Vehicle |
Experimental Workflow Diagram
Caption: Experimental workflow for the rat myocardial I/R injury model.
Representative Application Note 3: Neuroprotection
Therapeutic Rationale
Neuroinflammation and oxidative stress are key contributors to neuronal damage in various neurological disorders. Flavonoids like Icariin have been investigated for their neuroprotective properties, potentially through the modulation of inflammatory and antioxidant pathways.
Animal Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
Intraperitoneal or intracerebroventricular injection of LPS, a component of the outer membrane of Gram-negative bacteria, is a widely used method to induce a robust inflammatory response in the brain, characterized by microglial activation and the production of pro-inflammatory cytokines.
Experimental Protocol
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Treatment: Mice are pre-treated with vehicle or Icariin (e.g., 50 mg/kg, oral gavage) for 7 consecutive days.
-
LPS Injection: On day 7, one hour after the final dose of the compound, mice are injected intraperitoneally with LPS (e.g., 1 mg/kg) or saline (for the control group).
-
Behavioral Assessment: 24 hours after LPS injection, cognitive function can be assessed using tests such as the Morris Water Maze or Y-maze to evaluate spatial learning and memory.
-
Biochemical and Histological Analysis: Following behavioral tests, mice are euthanized. The brain is harvested; one hemisphere can be used for measuring levels of pro-inflammatory cytokines (TNF-α, IL-1β) and oxidative stress markers, while the other hemisphere can be fixed for immunohistochemical analysis of microglial activation (Iba-1 staining).
Quantitative Data Summary (Hypothetical Data for Icariin)
| Group | Y-Maze Spontaneous Alternation (%) | Brain TNF-α (pg/mg protein) | Brain IL-1β (pg/mg protein) | Iba-1 Positive Cells (cells/mm²) |
| Control (Saline + Vehicle) | 75 ± 5 | 20 ± 4 | 15 ± 3 | 50 ± 8 |
| LPS + Vehicle | 50 ± 6 | 150 ± 12 | 120 ± 10 | 250 ± 20 |
| LPS + Icariin | 68 ± 5# | 70 ± 8# | 65 ± 7# | 110 ± 15# |
| *p < 0.05 vs. Control; #p < 0.05 vs. LPS + Vehicle |
Signaling Pathway Diagram
Application Notes and Protocols for Ikarisoside A in Anti-Inflammatory Research
Disclaimer: Extensive research for "Ikarisoside-F" did not yield specific data on its anti-inflammatory properties. The following application notes and protocols are provided for Ikarisoside A , a closely related and well-studied compound from the same chemical family, which exhibits significant anti-inflammatory activity.
Introduction to Ikarisoside A
Ikarisoside A, a flavonoid glycoside isolated from plants of the Epimedium genus, has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. Its mechanism of action primarily involves the inhibition of key inflammatory mediators and the modulation of critical signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These properties make Ikarisoside A a compelling candidate for investigation in the development of novel anti-inflammatory therapeutics.
Quantitative Data Summary
The anti-inflammatory activity of Ikarisoside A has been quantified in several studies. The following tables summarize key data points for easy reference and comparison.
Table 1: Inhibition of Pro-inflammatory Mediators by Ikarisoside A
| Mediator | Cell Line | Inducer | Ikarisoside A Concentration | % Inhibition / IC50 | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | Concentration-dependent | - | [1] |
| TNF-α | RAW 264.7 | LPS | Concentration-dependent | - | [1] |
| IL-1β | RAW 264.7 | LPS | Concentration-dependent | - | [1] |
Note: Specific IC50 values for Ikarisoside A were not available in the provided search results. The data indicates a concentration-dependent inhibition.
Mechanism of Action: Signaling Pathways
Ikarisoside A exerts its anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Ikarisoside A has been shown to inhibit the activation of NF-κB[1].
Caption: Ikarisoside A inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway, including p38 MAPK, is another crucial signaling cascade in inflammation. LPS stimulation leads to the phosphorylation and activation of p38 MAPK, which in turn contributes to the production of inflammatory mediators. Ikarisoside A has been found to inhibit the phosphorylation of p38 MAPK[1].
Caption: Ikarisoside A inhibits the p38 MAPK signaling pathway.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anti-inflammatory effects of Ikarisoside A.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO assay, 6-well for Western blot).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of Ikarisoside A for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for the desired time period (e.g., 24 hours for NO assay, shorter times for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Plate Cells: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Treatment: Treat cells with various concentrations of Ikarisoside A for 24 hours.
-
Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Calculate Viability: Express the results as a percentage of the viability of untreated control cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Plate Cells: Seed RAW 264.7 cells in a 24-well plate.
-
Treatment: Pre-treat cells with Ikarisoside A followed by LPS stimulation for 24 hours.
-
Collect Supernatant: Collect the cell culture supernatant.
-
Griess Reaction:
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
-
Measure Absorbance: Measure the absorbance at 540 nm.
-
Quantify Nitrite: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples.
Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways.
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-p38, p38, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Caption: General workflow for Western blot analysis.
Conclusion
Ikarisoside A demonstrates significant potential as an anti-inflammatory agent by inhibiting the production of key inflammatory mediators and modulating the NF-κB and MAPK signaling pathways. The provided protocols offer a foundational framework for researchers to investigate the anti-inflammatory properties of Ikarisoside A and similar compounds. Further research is warranted to fully elucidate its therapeutic potential.
References
Application of Ikarisoside-F and Related Flavonoids in Neuroprotective Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikarisoside-F is a flavonol glycoside found in plants of the genus Epimedium. While direct neuroprotective studies on this compound are limited in current scientific literature, extensive research has been conducted on its close structural analog, Icariin, and its primary metabolites, Icariside II and Icaritin. These compounds are major bioactive flavonoids from Epimedium and have demonstrated significant neuroprotective effects in a variety of in vitro and in vivo models. This document will focus on the application of Icariin and its derivatives as a comprehensive proxy for understanding the potential neuroprotective applications of related flavonoids from Epimedium.
The neuroprotective activities of Icariin and its metabolites are attributed to their multifaceted mechanisms of action, including anti-inflammatory, antioxidant, anti-apoptotic, and pro-autophagic properties. These compounds have shown therapeutic potential in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, as well as in ischemic stroke and other forms of neuronal injury.
Quantitative Data Summary
The following tables summarize key quantitative data from various neuroprotective studies involving Icariin and its derivatives.
Table 1: In Vitro Neuroprotective Effects of Icariin and its Derivatives
| Compound | Cell Line | Insult/Model | Concentration Range | Outcome Measure | Result |
| Icariin | SH-SY5Y | 6-OHDA | 0.1, 1, 10, 100 nM | Cell Viability (alamarBlue) | Significant protection at all concentrations |
| Icariin | Primary rat cortical neurons | Aβ25-35 | Not Specified | Cell Viability, Apoptosis | Increased cell viability, reduced apoptosis |
| Icaritin | Primary rat cortical neurons | Aβ25-35 | Not Specified | Cell Viability, Apoptosis | Increased cell viability, reduced apoptosis |
| Wushanicaritin | PC-12 | Glutamate | Not Specified | Neuroprotection (EC50) | EC50 = 3.87 µM |
Table 2: In Vivo Neuroprotective Effects of Icariin and its Derivatives
| Compound | Animal Model | Disease Model | Dosage | Outcome Measure | Result |
| Icariin | APP/PS1 mice | Alzheimer's Disease | 120 mg/kg for 3 months | Iron Overload | Counteracted iron overload |
| Icariin | Rats | Aluminum-induced cognitive deficit | Not Specified | Oxidative Stress | Increased SOD activity, decreased MDA levels |
| Icaritin | Mice | MPTP-induced Parkinson's Disease | 18.90 mg/kg | Neuroinflammation | Reduced IL-1β and TNF-α serum levels |
| Stellettin B (as a neuroprotective agent example) | Zebrafish | 6-OHDA-induced Parkinsonism | 1 nM | Locomotor Activity | Reversed decrease in total swimming distance |
| Stellettin B (as a neuroprotective agent example) | Zebrafish | 6-OHDA-induced Parkinsonism | 1 nM | Dopaminergic Neuron Number (TH protein) | Reversed decrease in TH protein expression from 70.9% to 91.1% |
Key Signaling Pathways
The neuroprotective effects of Icariin and its related flavonoids are mediated through the modulation of several key signaling pathways.
Ikarisoside-F: Application Notes and Protocols for a Novel Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikarisoside-F is a flavonol glycoside that has been identified as a potential therapeutic agent. Belonging to the family of flavonoids found in plant genera such as Epimedium and Vancouveria, this compound has garnered interest for its potential role in regulating key cellular processes. This document provides an overview of its potential applications, mechanism of action, and detailed protocols for its investigation. The primary molecular target identified for this compound is S-adenosyl-L-homocysteine (AdoHcy) hydrolase, a pivotal enzyme in cellular methylation reactions. Inhibition of this enzyme can modulate cellular biomethylation and reduce levels of homocysteine, suggesting therapeutic potential in cardiovascular and neurological disorders, as well as in cancer.
Chemical Properties
| Property | Value |
| Molecular Formula | C31H36O14 |
| CAS Number | 113558-14-8 |
| Class | Flavonol glycoside |
| Known Sources | Vancouveria hexandra, Epimedium species |
Potential Therapeutic Applications
The inhibitory action of this compound on AdoHcy hydrolase suggests its potential in a variety of therapeutic areas:
-
Cardiovascular Disease: By reducing homocysteine levels, a known risk factor for cardiovascular disease, this compound may offer a protective effect.
-
Neurodegenerative Disorders: Elevated homocysteine is implicated in neurodegenerative conditions. This compound could be investigated for its neuroprotective potential.
-
Cancer: Regulation of cellular methylation is crucial in cancer biology. By modulating biomethylation, this compound may influence tumor cell growth and survival.
Mechanism of Action
This compound has been shown to bind to S-adenosyl-L-homocysteine (AdoHcy) hydrolase. This enzyme is responsible for the reversible hydrolysis of AdoHcy to adenosine and homocysteine. AdoHcy is a product and a potent inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. By inhibiting AdoHcy hydrolase, this compound can lead to an accumulation of AdoHcy, which in turn inhibits cellular methylation processes. This modulation of the methylation cycle can also lead to a reduction in cellular homocysteine levels.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound. Optimization will be required for specific experimental conditions.
Protocol 1: In Vitro S-adenosyl-L-homocysteine (AdoHcy) Hydrolase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on AdoHcy hydrolase activity.
Materials:
-
Recombinant human AdoHcy hydrolase
-
S-adenosyl-L-homocysteine (AdoHcy)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Detection reagent (e.g., a fluorescent probe for homocysteine or an HPLC system for adenosine quantification)
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the AdoHcy hydrolase enzyme to each well.
-
Add the this compound dilutions to the wells. Include a vehicle control (solvent only) and a positive control inhibitor if available.
-
Pre-incubate the enzyme with this compound for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, AdoHcy.
-
Incubate for a set period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Measure the product formation (adenosine or homocysteine) using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Biomethylation Assay
This protocol measures the effect of this compound on global cellular methylation.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Cell culture medium
-
This compound
-
[³H]-methyl-S-adenosyl-L-methionine ([³H]-SAM)
-
Lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound for a specified duration.
-
Add [³H]-SAM to the culture medium and incubate to allow for metabolic labeling of methylated molecules.
-
Wash the cells to remove unincorporated [³H]-SAM.
-
Lyse the cells and precipitate macromolecules (DNA, RNA, proteins).
-
Wash the precipitate to remove any remaining free [³H]-SAM.
-
Resuspend the precipitate and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the radioactivity to the total protein concentration of the cell lysate.
-
Compare the level of methylation in this compound-treated cells to untreated controls.
Protocol 3: Measurement of Cellular Homocysteine Levels
This protocol is for quantifying the effect of this compound on intracellular homocysteine concentrations.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
Homocysteine quantification kit (commercially available, e.g., ELISA or fluorescence-based)
-
Cell lysis buffer
Procedure:
-
Culture and treat cells with this compound as described in Protocol 2.
-
After treatment, harvest the cells.
-
Lyse the cells to release intracellular contents.
-
Follow the manufacturer's instructions for the chosen homocysteine quantification kit to measure the homocysteine concentration in the cell lysates.
-
Normalize the homocysteine levels to the total protein concentration.
-
Compare the homocysteine levels in treated versus untreated cells.
Data Presentation
While specific quantitative data for this compound is not yet widely available in the public domain, the following table outlines the expected qualitative outcomes based on its known interaction with AdoHcy hydrolase.
| Assay | Expected Outcome with this compound Treatment |
| AdoHcy Hydrolase Activity | Decreased |
| Cellular AdoHcy Levels | Increased |
| Global Cellular Methylation | Decreased |
| Cellular Homocysteine Levels | Decreased |
Conclusion
This compound presents a promising avenue for therapeutic development due to its targeted inhibition of AdoHcy hydrolase. The protocols outlined here provide a framework for researchers to investigate its biological activity and potential applications. Further research is warranted to establish quantitative efficacy and to explore its effects in preclinical models of cardiovascular, neurological, and oncological diseases.
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should consult the primary literature and optimize conditions for their specific experimental setup. The information on the biological activity of this compound is based on limited available data, and further investigation is required to fully characterize its therapeutic potential.
Application Notes and Protocols for High-Throughput Screening Assays for Ikarisoside-F and Related Flavonol Glycosides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ikarisoside-F is a flavonol glycoside belonging to a class of natural products with potential therapeutic applications. While specific biological data for this compound is limited, related compounds, such as Ikarisoside A, have demonstrated significant anti-inflammatory and anti-osteoporotic activities. This document provides detailed protocols for high-throughput screening (HTS) assays to identify and characterize compounds with similar biological activities. The following assays are designed to be robust, scalable, and suitable for the screening of large compound libraries.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
Application Note
Background: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key feature of chronic inflammation.[1] Macrophages, such as the RAW 264.7 cell line, can be stimulated with lipopolysaccharide (LPS) to produce large amounts of NO. Identifying compounds that inhibit this process is a primary strategy in the discovery of novel anti-inflammatory drugs.[2] Ikarisoside A has been shown to inhibit LPS-stimulated NO production in RAW 264.7 cells, making this assay highly relevant for screening for this compound-like activity.[3]
Assay Principle: This assay quantifies the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent. The Griess reaction results in a colored azo compound that can be measured spectrophotometrically at 540 nm. A decrease in the absorbance indicates inhibition of NO production. The assay is performed in a 96- or 384-well plate format, making it amenable to HTS.
Experimental Workflow
Caption: Workflow for the high-throughput screening of nitric oxide production inhibitors.
Experimental Protocol
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into a 96-well flat-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (or test compounds) in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
Pre-incubate the cells with the compounds for 1 hour.
-
Add 10 µL of LPS solution (10 µg/mL stock in PBS) to each well to a final concentration of 1 µg/mL to induce NO production. Do not add LPS to the negative control wells.
-
Incubate the plate for 18-24 hours.
-
-
Nitrite Quantification (Griess Assay):
-
Prepare Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare fresh.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the prepared Griess Reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using sodium nitrite (0-100 µM) to calculate the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(Absorbance of LPS-stimulated control - Absorbance of sample) / Absorbance of LPS-stimulated control] x 100
-
Plot the % inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation
| Compound | IC50 (µM) for NO Inhibition |
| Ikarisoside A | ~25 µM |
| L-NAME (Positive Control) | ~50 µM |
| Test Compound X | TBD |
Anti-Osteoporotic Activity: Osteoclast Differentiation Inhibition Assay
Application Note
Background: Osteoporosis is characterized by an imbalance in bone remodeling, with excessive bone resorption by osteoclasts. The differentiation of osteoclast precursor cells (such as RAW 264.7 cells or bone marrow-derived macrophages) into mature osteoclasts is critically dependent on the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[4] Ikarisoside A has been shown to inhibit RANKL-induced osteoclastogenesis, making this a relevant assay for identifying novel anti-osteoporotic agents.[3][5]
Assay Principle: This cell-based assay measures the inhibition of osteoclast differentiation by quantifying the activity of tartrate-resistant acid phosphatase (TRAP), a hallmark enzyme of mature osteoclasts. After stimulating RAW 264.7 cells with RANKL in the presence of test compounds, the cells are fixed and stained for TRAP activity. The number of TRAP-positive multinucleated cells (osteoclasts) or the overall TRAP activity can be quantified.
Signaling Pathway
Caption: Simplified RANKL/NF-κB signaling pathway in osteoclast differentiation.
Experimental Protocol
-
Cell Culture:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in α-MEM with 10% FBS.
-
Incubate for 24 hours.
-
-
Induction of Differentiation:
-
Replace the medium with fresh α-MEM containing test compounds at various concentrations.
-
Add RANKL to a final concentration of 50 ng/mL to all wells except the negative control.
-
Incubate the plate for 5 days, replacing the medium with fresh medium containing compounds and RANKL on day 3.
-
-
TRAP Staining and Quantification:
-
After 5 days, wash the cells with PBS.
-
Fix the cells with 10% formalin for 10 minutes.
-
Wash again with PBS and then add TRAP staining solution (e.g., using a commercially available kit).
-
Incubate at 37°C for 30-60 minutes until a red/purple color develops in the positive control wells.
-
Wash the plate with deionized water and allow it to air dry.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope. Alternatively, solubilize the stain and measure the absorbance at a specific wavelength as per the kit instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of osteoclast formation: % Inhibition = [(# Osteoclasts in RANKL control - # Osteoclasts in sample) / # Osteoclasts in RANKL control] x 100
-
Determine the IC50 value from the dose-response curve.
-
Data Presentation
| Compound | IC50 (µM) for Osteoclast Differentiation Inhibition |
| Ikarisoside A | 1 - 10 µM |
| Alendronate (Positive Control) | ~1 µM |
| Test Compound Y | TBD |
Anti-Diabetic Activity: α-Glucosidase Inhibition Assay
Application Note
Background: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. Inhibitors of this enzyme can delay carbohydrate absorption, leading to a reduction in postprandial hyperglycemia, a key therapeutic strategy for managing type 2 diabetes. Several natural flavonoids have been identified as α-glucosidase inhibitors.
Assay Principle: This is a biochemical, cell-free assay that measures the activity of α-glucosidase by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The product, p-nitrophenol, is a yellow compound that can be quantified by measuring its absorbance at 405 nm. A decrease in absorbance indicates enzymatic inhibition.
Experimental Workflow
Caption: Workflow for a high-throughput α-glucosidase enzyme inhibition assay.
Experimental Protocol
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL) in 0.1 M phosphate buffer (pH 6.8).
-
Substrate Solution: Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.
-
Stop Solution: Prepare a 0.2 M sodium carbonate (Na2CO3) solution.
-
Test Compounds: Prepare serial dilutions of this compound or test compounds in buffer.
-
-
Assay Procedure (96-well plate):
-
To each well, add 50 µL of the test compound solution (or buffer for controls).
-
Add 50 µL of the α-glucosidase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding 50 µL of the pNPG substrate solution to all wells.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Correct the absorbance of the sample wells by subtracting the absorbance of the blank.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value from the dose-response curve.
-
Data Presentation
| Compound | IC50 (µM) for α-Glucosidase Inhibition |
| Icariside II (related compound) | 106.59 ± 0.44 µM |
| Acarbose (Positive Control) | ~5 µM |
| Test Compound Z | TBD |
Disclaimer: All protocols provided are intended as a starting point and may require optimization for specific laboratory conditions and equipment. The IC50 values presented are approximate and based on available literature for related compounds; they should be determined experimentally for each new compound.
References
Application Notes and Protocols for In Vivo Studies of Ikarisoside-F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of Ikarisoside-F for in vivo research. This compound, a flavonol glycoside, presents formulation challenges due to its presumed low aqueous solubility, a common characteristic of flavonoids. This document outlines effective strategies to enhance its solubility and bioavailability for administration in animal models, along with detailed experimental protocols and relevant biological pathways.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing a successful formulation. Key data is summarized in the table below.
| Property | Value | Source |
| CAS Number | 113558-14-8 | [1][2] |
| Molecular Formula | C₃₁H₃₆O₁₄ | [3] |
| Molecular Weight | 632.615 g/mol | [3] |
| Appearance | Solid powder | - |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[4] Poorly soluble in water. | [5] |
Formulation Strategies for Enhanced Bioavailability
The low oral bioavailability of many flavonoids, including related compounds like icariin, is primarily attributed to poor water solubility.[6][7][8] To overcome this limitation for this compound, several formulation strategies can be employed.
Co-solvent Formulations
For parenteral and oral administration, a co-solvent system can effectively solubilize this compound. A widely used approach for poorly soluble compounds involves a mixture of a primary solvent, a polymer, and a surfactant to maintain the compound in solution upon dilution in an aqueous environment.
Nanosuspensions
Particle size reduction to the nanometer range can significantly increase the surface area of the drug, leading to an enhanced dissolution rate and bioavailability.[9]
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[5]
Solid Dispersions
In a solid dispersion, the drug is dispersed in an amorphous form within a hydrophilic carrier, which can improve its dissolution rate and bioavailability.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound formulations suitable for in vivo studies.
Protocol for Preparation of a Co-solvent Formulation for Oral or Intraperitoneal Administration
This protocol is adapted from a successful formulation developed for the related compound, Ikarisoside A, and is a recommended starting point for this compound.[10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution: Accurately weigh the desired amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure complete dissolution by vortexing. Gentle warming or sonication may be used to aid dissolution.
-
Add Co-solvent: In a sterile tube, add 400 µL of PEG300 for every 100 µL of the DMSO stock solution. Mix thoroughly by vortexing.
-
Add Surfactant: To the mixture from step 2, add 50 µL of Tween-80. Vortex until the solution is homogeneous.
-
Final Dilution: Add 450 µL of sterile saline to the mixture to bring the final volume to 1 mL. Vortex thoroughly. The final composition of this vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation has been shown to achieve a concentration of at least 2.08 mg/mL for Ikarisoside A.[10]
-
Final Formulation for Injection: The prepared solution should be clear. If any precipitation is observed, the concentration may be too high and should be adjusted. For administration, draw the required volume into a sterile syringe.
Quantitative Formulation Details:
| Component | Volume Percentage | Purpose |
| DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Co-solvent/Vehicle |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Saline (0.9% NaCl) | 45% | Diluent |
Protocol for In Vivo Administration
Animal Models:
This formulation is suitable for administration in common laboratory animal models such as mice and rats.
Routes of Administration:
-
Oral Gavage: For oral administration, use a gavage needle of appropriate size for the animal. Administer the formulation slowly to prevent regurgitation and aspiration. For flavonoids, oral gavage is a common administration route.[11]
-
Intraperitoneal (IP) Injection: For IP injection, restrain the animal appropriately and inject into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[12] Use a sterile needle of appropriate gauge (e.g., 25-27g for mice, 23-25g for rats).[12]
Dosage and Volume:
The appropriate dosage of this compound will depend on the specific experimental design. As a starting point, dosages for other flavonoids like quercetin have ranged from 10 to 100 mg/kg body weight.[13] The maximum recommended injection volume for IP administration in mice is < 10 ml/kg and for rats is < 10 ml/kg.[12]
Relevant Signaling Pathways
This compound and related compounds have been implicated in the modulation of several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Ikarisoside F is suggested to bind to S-adenosyl-L-homocysteine (AdoHcy) hydrolase, an enzyme that plays a critical role in regulating cellular methylation reactions.[2] Inhibition of AdoHcy hydrolase can lead to the accumulation of AdoHcy, a potent inhibitor of methyltransferases. This can subsequently impact various cellular processes, including epigenetic regulation and signal transduction.
References
- 1. CAS 113558-14-8 | Ikarisoside F [phytopurify.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. IKarisoside A | NO Synthase | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Oral and Intraperitoneal Administration of Quercetin Decreased Lymphocyte DNA Damage and Plasma Lipid Peroxidation Induced by TSA In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ikarisoside-F Extraction from Epimedium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Ikarisoside-F from Epimedium species.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
| Question/Issue | Possible Causes and Solutions |
| Low Yield of this compound | 1. Inefficient Extraction Solvent: The polarity of the solvent is critical for flavonoid extraction. This compound is a flavonoid glycoside, and a hydroalcoholic solution is generally effective. Solution: Optimize the ethanol concentration in your aqueous solution. Studies on total flavonoids from Epimedium have shown that an ethanol concentration of around 60% can be optimal.[1] It is recommended to perform a solvent screen with varying ethanol or methanol concentrations (e.g., 50%, 60%, 70%) to determine the best choice for this compound.2. Inadequate Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to fully extract the target compound from the plant material. Solution: Increase the solvent-to-solid ratio. A ratio of 25:1 (mL/g) has been shown to be effective for flavonoid extraction from Epimedium.[1] Experiment with ratios from 20:1 to 30:1 to find the optimal condition for your specific sample.3. Insufficient Extraction Time or Temperature: The extraction process may not have reached equilibrium, or the temperature may be too low to facilitate efficient mass transfer. Solution: Increase the extraction time and/or temperature. For ultrasound-assisted extraction, a duration of 25-30 minutes is a good starting point.[1] If using maceration or reflux, longer durations may be necessary. Be cautious with temperature, as excessive heat can lead to the degradation of thermolabile compounds. |
| High Levels of Impurities in the Extract | 1. Non-selective Solvent: The chosen solvent may be co-extracting a wide range of other compounds along with this compound. Solution: After the initial extraction, consider a liquid-liquid partitioning step. For example, you can partition the crude extract with a non-polar solvent like hexane to remove lipids and chlorophyll before proceeding with a more polar solvent for this compound extraction. 2. Complex Plant Matrix: Epimedium contains numerous other flavonoids, polysaccharides, and other secondary metabolites that can be co-extracted. Solution: Employ a purification step after extraction. Techniques like column chromatography (e.g., with silica gel or macroporous resin) can be effective in separating this compound from other closely related compounds. |
| Degradation of this compound During Extraction | 1. Excessive Heat: Flavonoids can be sensitive to high temperatures, leading to degradation. Solution: Use a lower extraction temperature and consider non-thermal extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can be performed at moderate temperatures. If using reflux extraction, monitor the temperature closely and avoid prolonged exposure to high heat.2. Presence of Enzymes: Endogenous enzymes in the plant material can degrade this compound once the plant cells are disrupted. Solution: Consider blanching the plant material with steam or hot solvent for a short period to deactivate enzymes before extraction. Alternatively, drying the plant material properly before extraction can also help to minimize enzymatic activity. |
| Inconsistent Extraction Results | 1. Variability in Plant Material: The concentration of this compound can vary depending on the species of Epimedium, the part of the plant used (leaves, stems), the age of the plant, and the growing conditions. Solution: Ensure you are using a consistent source and type of Epimedium for your experiments. It is also advisable to homogenize your powdered plant material to ensure uniformity.2. Inconsistent Extraction Parameters: Minor variations in extraction parameters can lead to significant differences in yield. Solution: Carefully control all extraction parameters, including particle size of the plant material, solvent-to-solid ratio, extraction time, temperature, and agitation speed. Document all parameters for each experiment to ensure reproducibility. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best extraction method for this compound from Epimedium? | There is no single "best" method, as the optimal choice depends on factors like available equipment, sample size, and desired purity. Ultrasound-assisted extraction (UAE) is a popular and efficient method that often provides higher yields in shorter times compared to conventional methods like maceration. Microwave-assisted extraction (MAE) is another rapid and efficient technique. For initial small-scale experiments, UAE is a good starting point. |
| What type of solvent should I use for this compound extraction? | A mixture of ethanol and water is a commonly used and effective solvent for extracting flavonoid glycosides like this compound from Epimedium. The optimal ethanol concentration is typically in the range of 50-70%. It is recommended to perform preliminary experiments to determine the ideal ratio for your specific needs. |
| How does the particle size of the Epimedium powder affect extraction efficiency? | A smaller particle size increases the surface area available for solvent contact, which generally leads to a higher extraction efficiency. However, a very fine powder can make filtration difficult. A particle size of 40-60 mesh is often a good compromise. |
| Can I use fresh Epimedium leaves for extraction? | While fresh leaves can be used, dried and powdered leaves are generally preferred for consistency and higher extraction efficiency. Drying the plant material also helps to inactivate enzymes that could potentially degrade this compound. |
| How can I confirm the presence and quantity of this compound in my extract? | High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the identification and quantification of this compound. You will need a certified reference standard of this compound to create a calibration curve for accurate quantification. |
Quantitative Data Summary
The following table summarizes quantitative data on the extraction of total flavonoids and icariin from Epimedium under different conditions. While specific data for this compound is limited in the provided search results, this data on related compounds can provide a valuable starting point for optimizing your extraction protocol.
| Target Compound | Plant Material | Extraction Method | Key Parameters | Yield/Result | Reference |
| Total Flavonoids | Epimedium brevicornum stems and leaves | Ultrasound-Assisted Extraction (UAE) | Ethanol concentration: 60%, Solid-liquid ratio: 25:1 mL/g, Ultrasonic time: 25 min | Optimized yield of total flavonoids | [1] |
| Icariin | Epimedium | Solvent Flotation | - | Enrichment factor: 6.4, Yield: 64.4% | |
| Icariin | Epimedium | Foam Flotation | - | Enrichment factor: 5.9, Yield: 58.8% | |
| Icariin | Epimedium | Solvent Extraction | - | Enrichment factor: 1.4, Yield: 28.4% |
Experimental Protocols
Optimized Ultrasound-Assisted Extraction (UAE) of Total Flavonoids from Epimedium
This protocol is based on a study that optimized the extraction of total flavonoids from Epimedium brevicornum and can be adapted for the extraction of this compound.
1. Sample Preparation:
-
Dry the Epimedium leaves and stems at a controlled temperature (e.g., 50-60°C) to a constant weight.
-
Grind the dried plant material into a fine powder (e.g., 40-60 mesh).
2. Extraction:
-
Accurately weigh 10 g of the powdered Epimedium material.
-
Place the powder in a suitable extraction vessel.
-
Add 250 mL of 60% aqueous ethanol solution (a 25:1 solvent-to-solid ratio).
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 25 minutes at a controlled temperature (e.g., 40-50°C).
3. Filtration and Concentration:
-
After extraction, filter the mixture through filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates.
-
Concentrate the extract using a rotary evaporator under reduced pressure to remove the ethanol.
4. Analysis:
-
The resulting aqueous extract can be used for further purification or directly analyzed for this compound content using HPLC.
Visualizations
Experimental Workflow for this compound Extraction and Optimization
Caption: Workflow for this compound extraction and optimization.
Logical Relationships in this compound Extraction
References
Technical Support Center: Overcoming Poor Bioavailability of Ikarisoside-F
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Ikarisoside-F.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its bioavailability a concern?
This compound, also known as Icariside II, is a key bioactive flavonoid derived from plants of the Epimedium genus. It exhibits a wide range of potential therapeutic effects. However, its clinical application is significantly hampered by poor oral bioavailability, which is primarily attributed to its low water solubility and poor membrane permeability.[1] This means that after oral administration, only a small fraction of this compound reaches the systemic circulation to exert its pharmacological effects.
2. What are the main strategies to improve the bioavailability of this compound?
Several formulation strategies can be employed to overcome the poor bioavailability of this compound. The most common and effective approaches include:
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can significantly enhance its aqueous solubility.
-
Phospholipid Complexes (Phytosomes): Forming a complex between this compound and phospholipids can improve its lipophilicity and ability to permeate biological membranes.
-
Nanoformulations:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate this compound, protecting it from degradation and enhancing its absorption.
-
Polymeric Micelles: These self-assembling nanostructures can solubilize this compound in their hydrophobic core, increasing its concentration in the gastrointestinal tract.
-
3. How does cyclodextrin complexation improve this compound solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. When this compound is encapsulated within the cyclodextrin cavity, the resulting inclusion complex presents a more hydrophilic exterior to the aqueous environment, thereby increasing the overall solubility of the this compound molecule.
4. What are the advantages of using phospholipid complexes for this compound delivery?
Phospholipid complexes, often referred to as phytosomes, offer a dual advantage. The phospholipid moiety enhances the lipophilicity of this compound, facilitating its passage across the lipid-rich intestinal cell membranes. Additionally, the complex can protect this compound from degradation in the gastrointestinal tract.
5. Are there any potential stability issues with nanoformulations of this compound?
Yes, stability can be a concern with nanoformulations. For instance, with Solid Lipid Nanoparticles (SLNs), there is a possibility of the encapsulated drug being expelled during storage due to lipid crystallization.[2] The physical and chemical stability of the formulation over time needs to be carefully evaluated.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Solid Lipid Nanoparticles (SLNs)
| Potential Cause | Troubleshooting Step |
| Poor affinity of this compound for the lipid matrix. | 1. Screen different solid lipids: Experiment with lipids of varying chain lengths and saturation (e.g., glyceryl monostearate, Compritol 888 ATO, stearic acid) to find one with better compatibility with this compound. 2. Incorporate a liquid lipid: Formulating Nanostructured Lipid Carriers (NLCs) by including a liquid lipid (e.g., oleic acid, Miglyol 812) can create imperfections in the crystal lattice, providing more space to accommodate the drug. |
| Drug expulsion during nanoparticle solidification. | 1. Optimize the cooling process: Rapid cooling during the preparation of SLNs can lead to a less ordered lipid core, which may improve drug loading. Conversely, for some lipids, a slower, more controlled cooling process might be beneficial. 2. Select appropriate surfactants: The type and concentration of surfactant(s) (e.g., Poloxamer 188, Tween 80) can influence the crystallization of the lipid matrix and the stability of the drug at the lipid-water interface. |
| Incorrect drug-to-lipid ratio. | Perform a loading capacity study: Systematically vary the initial amount of this compound added to the lipid phase to determine the optimal drug-to-lipid ratio that maximizes encapsulation without leading to drug precipitation. |
Issue 2: Incomplete Complexation of this compound with Cyclodextrins
| Potential Cause | Troubleshooting Step |
| Inappropriate preparation method. | 1. Try different complexation techniques: The choice of method can significantly impact complexation efficiency. Compare co-precipitation, kneading, freeze-drying, and spray-drying methods. 2. For the kneading method, ensure proper solvent ratio: Use a minimal amount of a suitable solvent (e.g., ethanol/water mixture) to form a paste of the correct consistency. |
| Incorrect molar ratio of this compound to cyclodextrin. | Optimize the molar ratio: Prepare complexes with varying molar ratios (e.g., 1:1, 1:2) of this compound to cyclodextrin and analyze the product to determine the ratio that yields the highest complexation efficiency. |
| Presence of competing molecules. | Ensure purity of starting materials: Impurities in the this compound or cyclodextrin can interfere with the complexation process. Use high-purity reagents. |
Issue 3: Low Yield or Poor Quality of this compound Phospholipid Complex
| Potential Cause | Troubleshooting Step |
| Inadequate interaction between this compound and phospholipid. | 1. Optimize the reaction solvent: The choice of solvent is crucial for dissolving both this compound and the phospholipid to facilitate their interaction. A refluxing aprotic solvent like acetone or ethanol is often used. 2. Adjust the reaction time and temperature: Ensure the reaction is carried out for a sufficient duration and at an appropriate temperature to allow for complete complex formation. |
| Incorrect molar ratio. | Vary the molar ratio of this compound to phospholipid: Typically, ratios of 1:1 or 1:2 are a good starting point. Experiment with different ratios to find the optimal condition for complex formation. |
| Degradation of components. | Control the reaction temperature: Avoid excessive heat that could lead to the degradation of either this compound or the phospholipid. Use the lowest effective temperature. |
Data on Bioavailability Enhancement of Icariin and its Derivatives
The following table summarizes the reported improvements in the bioavailability of Icariin (the parent compound of this compound) and its derivatives using various formulation strategies. While specific data for this compound is limited, these results provide a strong indication of the potential for these techniques to enhance its bioavailability.
| Formulation Strategy | Compound | Fold Increase in Bioavailability (Approx.) | Reference |
| HP-γ-Cyclodextrin Complexation | Icariin | 20-fold increase in AUC | [3] |
| Polymeric Micelles (PEG-PLLA/PDLA-PNIPAM) | Icariin | 5-fold increase in systemic exposure | [4] |
| Phospholipid Complex | Icariside II | Not specified, but enhanced bioavailability reported | [1] |
| Solid Lipid Nanoparticles | Icariin | Increased half-life and relative bioavailability | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound - β-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the required weights of this compound and β-cyclodextrin for a 1:1 molar ratio.
-
Mixing: Accurately weigh the calculated amounts and place them in a mortar.
-
Kneading: Add a small amount of a 50% ethanol/water solution dropwise to the mixture while continuously triturating with a pestle. Continue adding the solvent mixture until a homogeneous paste is formed.
-
Drying: Knead the paste for 60 minutes. The paste is then dried in a vacuum oven at 40°C until a constant weight is achieved.
-
Sieving: The dried complex is pulverized and passed through a 100-mesh sieve.
-
Characterization: The formation of the inclusion complex should be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
Protocol 2: In Vitro Intestinal Permeability Assay (Everted Gut Sac Model)
-
Animal Preparation: A male Sprague-Dawley rat (200-250 g) is fasted overnight with free access to water.
-
Sac Preparation: The rat is euthanized, and a segment of the small intestine (jejunum) is isolated. The segment is gently flushed with cold, oxygenated Krebs-Ringer buffer. The intestinal segment is then carefully everted over a glass rod.
-
Sac Ligation: One end of the everted segment is ligated. The sac is filled with a known volume of fresh, oxygenated Krebs-Ringer buffer, and the other end is also ligated to form a sac.
-
Incubation: The everted gut sac is placed in a beaker containing a known concentration of the this compound formulation (e.g., this compound solution, this compound cyclodextrin complex) in Krebs-Ringer buffer, maintained at 37°C, and continuously bubbled with 95% O2/5% CO2.
-
Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), samples are withdrawn from the serosal side (inside the sac).
-
Analysis: The concentration of this compound in the serosal samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Permeability Calculation: The apparent permeability coefficient (Papp) can be calculated to quantify the rate of drug transport across the intestinal membrane.
Visualizations
Caption: Workflow for preparing this compound β-cyclodextrin inclusion complexes.
Caption: Strategies to improve the bioavailability of this compound.
References
- 1. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of β-cyclodextrin complexation on solubility and enzymatic hydrolysis rate of icariin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ikarisoside-F Peak Resolution in HPLC
Welcome to the technical support center for the chromatographic analysis of Ikarisoside-F. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the peak resolution of this compound in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the HPLC analysis of this compound, providing targeted solutions to enhance peak resolution.
Q1: What are the typical starting HPLC conditions for this compound analysis?
A typical starting point for the analysis of this compound and other flavonoids from Epimedium involves a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water, often with an acid modifier.
Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing for flavonoid glycosides like this compound is often due to interactions with residual silanol groups on the silica-based column packing. Here’s how to address it:
-
Mobile Phase pH: The pH of your mobile phase can significantly impact peak shape. This compound is a flavonol glycoside and may have acidic protons. Working at a lower pH (e.g., adding 0.1% formic or phosphoric acid to the aqueous mobile phase) can suppress the ionization of silanol groups and reduce tailing. Studies on related flavonoids have shown good results with acidic mobile phases.
-
Column Choice: If tailing persists, consider using an end-capped C18 column or a column with a different packing material that is less prone to secondary interactions.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
Q3: I am observing peak fronting for my this compound peak. What could be the reason?
Peak fronting is less common than tailing but can occur due to:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% methanol in a high aqueous starting condition), it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Overload: High concentrations of the analyte can also lead to fronting. Diluting your sample can help resolve this issue.
-
Column Degradation: A void or channel at the inlet of the column can cause peak distortion. If you suspect column degradation, try flushing or replacing the column.
Q4: My this compound peak is broad, leading to poor resolution from adjacent peaks. How can I improve its sharpness?
Broad peaks can be caused by several factors. Here are some troubleshooting steps:
-
Optimize Flow Rate: For a standard 4.6 mm ID HPLC column, flow rates are typically around 1.0 mL/min. A flow rate that is too high or too low can lead to band broadening. Experiment with slightly adjusting the flow rate to find the optimal condition for your column and system.
-
Gradient Slope: A shallow gradient may not be sufficient to focus the analyte into a sharp band. Conversely, a very steep gradient might not provide enough separation. Adjusting the gradient profile can significantly impact peak width.
-
Temperature: Increasing the column temperature (e.g., to 30-40°C) can decrease the mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be mindful of the thermal stability of this compound.
-
Extra-Column Volume: Excessive tubing length or large-volume detector cells can contribute to band broadening. Ensure your HPLC system is optimized for low dead volume.
Q5: How can I improve the separation between this compound and other closely eluting flavonoids?
Improving the resolution between closely eluting peaks often requires fine-tuning the selectivity of your method.
-
Mobile Phase Composition: The choice of organic modifier can influence selectivity. If you are using acetonitrile, consider trying methanol or a mixture of both.
-
Mobile Phase Additives: The type and concentration of the acid modifier (e.g., formic acid, phosphoric acid, acetic acid) can alter the retention and selectivity of different flavonoids.
-
Column Chemistry: If modifying the mobile phase is not sufficient, trying a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase) can provide the necessary change in selectivity.
Troubleshooting Summary
The following table summarizes common peak shape problems for this compound and their potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanols | Add 0.1% formic or phosphoric acid to the mobile phase. |
| Sample overload | Reduce sample concentration or injection volume. | |
| Column contamination | Flush the column with a strong solvent. | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase. |
| Column overload | Reduce sample concentration or injection volume. | |
| Column bed collapse | Replace the column. | |
| Broad Peaks | Sub-optimal flow rate | Optimize the flow rate (e.g., 0.8-1.2 mL/min for a 4.6 mm ID column). |
| Inappropriate gradient slope | Adjust the gradient profile to be steeper or shallower. | |
| Low column temperature | Increase column temperature (e.g., to 30-40°C). | |
| Poor Resolution | Insufficient selectivity | Change the organic modifier (e.g., methanol instead of acetonitrile). |
| Inadequate mobile phase composition | Experiment with different acid additives or concentrations. | |
| Unsuitable stationary phase | Try a column with a different chemistry (e.g., phenyl-hexyl). |
Experimental Protocols
The following is a detailed methodology for a typical HPLC analysis of this compound, based on published methods for the analysis of flavonoids in Epimedium. This protocol can be used as a starting point for method development and optimization.
Objective: To achieve baseline separation and optimal peak shape for this compound.
Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and diode-array detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm).
-
This compound reference standard.
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Formic acid (or phosphoric acid), analytical grade.
-
Sample dissolved in a suitable solvent (preferably the initial mobile phase).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Column: Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %A %B 0 80 20 20 60 40 30 40 60 35 20 80 40 80 20 | 45 | 80 | 20 |
-
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample and acquire the chromatogram for 45 minutes.
-
Data Analysis: Identify the this compound peak based on its retention time compared to a reference standard. Evaluate the peak shape (asymmetry factor) and resolution from adjacent peaks.
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common HPLC peak resolution issues.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for broad peaks.
Caption: Logical steps to improve peak resolution.
Technical Support Center: Matrix Effects in LC-MS Analysis of Ikarisoside-F
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of Ikarisoside-F.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] The "matrix" refers to all components within a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[3] These effects can negatively impact the accuracy, precision, and sensitivity of quantitative analysis.[1] Ion suppression, a common form of matrix effect, occurs when matrix components interfere with the ionization process of the target analyte in the mass spectrometer's ion source, leading to a decreased signal.[3][4]
Q2: What are the common causes of matrix effects in the analysis of this compound from biological samples?
A2: In biological matrices like plasma, serum, or tissue homogenates, phospholipids are a major contributor to matrix effects, particularly ion suppression.[4] These components are prevalent in cell membranes and can co-extract with the analyte during sample preparation. Other endogenous substances such as salts, proteins, and metabolites can also interfere with the ionization of this compound.[2] The choice of ionization technique is also a factor, with electrospray ionization (ESI) being particularly susceptible to ion suppression.[4]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of this compound solution into the LC eluent after the analytical column, while a blank matrix extract is injected.[1] Any signal suppression or enhancement observed at different retention times indicates the presence of co-eluting matrix components that cause interference.[1][5]
-
Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[2] It involves comparing the peak area of this compound in a solution spiked into a pre-extracted blank matrix with the peak area of this compound in a neat solvent.[2] The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS analysis.
Problem: Poor reproducibility, accuracy, or sensitivity in this compound quantification.
Step 1: Assess for the Presence of Matrix Effects
Before making significant changes to your method, confirm that matrix effects are the root cause of the issue.
Recommended Action:
-
Perform a quantitative assessment of the matrix effect using the post-extraction spike method. This will provide a clear indication of the extent of ion suppression or enhancement.
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare a standard solution of this compound in a neat solvent (e.g., methanol or mobile phase) at a known concentration (Set A).
-
Prepare a blank matrix sample (e.g., plasma, tissue extract) by performing the same extraction procedure used for your study samples.
-
Spike the extracted blank matrix with the this compound standard solution to achieve the same final concentration as in Set A (Set B).
-
Analyze both sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)
-
Interpretation of Results:
| Matrix Factor (MF) | Interpretation |
| MF ≈ 1 | Minimal to no matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
Ideally, the absolute Matrix Factor should be between 0.75 and 1.25 for a robust bioanalytical method.[2]
Step 2: Mitigate Matrix Effects
If a significant matrix effect is confirmed, the following strategies can be employed, starting with the most straightforward.
Strategy 1: Sample Dilution
-
Description: Diluting the sample extract can reduce the concentration of interfering matrix components.[1][5] This is often a simple and effective first step, provided the this compound concentration remains above the limit of quantification.[1]
-
When to use: When ion suppression is observed and the assay has sufficient sensitivity.
-
Experimental Protocol: Dilute the final sample extract with the initial mobile phase (e.g., 5-fold, 10-fold) and re-inject. Compare the matrix effect of the diluted sample to the original.
Strategy 2: Optimize Sample Preparation
-
Description: Improving the sample cleanup procedure is one of the most effective ways to remove interfering matrix components before LC-MS analysis.[4]
-
When to use: When dilution is insufficient or leads to concentrations below the detection limit.
-
Recommended Techniques:
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup compared to simple protein precipitation by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[4]
-
Solid-Phase Extraction (SPE): Provides selective extraction of this compound while removing a significant portion of the matrix.[3] Different SPE sorbents can be tested to optimize the cleanup.
-
Phospholipid Removal Plates/Cartridges: These are specifically designed to remove phospholipids, a major source of matrix effects in bioanalysis.
-
Comparison of Sample Preparation Techniques for Matrix Effect Reduction:
| Technique | Principle | Advantage | Disadvantage |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent. | Simple, fast, and inexpensive. | Co-extracts many interfering compounds, especially phospholipids.[4] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT.[4] | More labor-intensive and requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity and very clean extracts.[3] | More complex method development and can be more expensive. |
Strategy 3: Chromatographic Separation
-
Description: Modifying the LC method to chromatographically separate this compound from co-eluting matrix interferences.
-
When to use: When sample preparation optimization is not sufficient.
-
Recommended Actions:
-
Adjust the Gradient Profile: A shallower gradient can improve the resolution between the analyte and interfering peaks.
-
Change the Stationary Phase: A column with a different chemistry may provide a different selectivity, altering the elution profile of matrix components relative to this compound.
-
Use a Divert Valve: Program the divert valve to send the highly polar, early-eluting matrix components to waste instead of the mass spectrometer, reducing source contamination.[5]
-
Strategy 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Description: A SIL-IS (e.g., ¹³C- or ²H-labeled this compound) is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte.[1] It will co-elute and experience the same degree of ion suppression or enhancement, thus effectively compensating for the matrix effect.[1][4]
-
When to use: For achieving the highest accuracy and precision in quantitative bioanalysis, especially when matrix effects are unavoidable. This is considered the best practice for correcting for matrix effects.[1]
Visual Workflows and Diagrams
Caption: Troubleshooting workflow for addressing matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ikarisoside-F Dosage and Administration Route Refinement
Disclaimer: Information regarding "Ikarisoside-F" is limited in the available literature. This guide has been developed using data for Icariin and its well-studied metabolites, such as Icariside II, which are structurally and functionally related flavonol glycosides from Epimedium. Researchers should validate these protocols for their specific compound.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in in vivo rodent studies?
A1: For related compounds like Icariin, dosages in rodent models typically range from 10 mg/kg to 100 mg/kg, administered orally. The optimal dose will depend on the specific animal model, the disease state being investigated, and the administration route. It is crucial to perform a dose-response study to determine the effective dose for your specific experimental conditions.
Q2: What is the most common administration route for this compound and related compounds?
A2: Oral gavage is a frequently used administration route in preclinical studies due to its convenience. However, intravenous or intraperitoneal injections can also be considered, especially if higher bioavailability is required or if investigating mechanisms that bypass first-pass metabolism.
Q3: How can I improve the solubility of this compound for in vitro and in vivo experiments?
A3: this compound, like other glycosides, may have limited aqueous solubility. For in vitro studies, Dimethyl sulfoxide (DMSO) is a common solvent to prepare stock solutions.[1] For in vivo administration, co-solvents such as a mixture of DMSO, Cremophor EL, and saline can be used to improve solubility. It is essential to include a vehicle control group in your experiments to account for any effects of the solvent.[1]
Q4: Are there any known toxic effects of this compound or related compounds?
A4: While generally considered to have a good safety profile, some studies on Epimedium extracts have noted potential for toxic side effects, although the specific components responsible are not always clear.[2] As with any experimental compound, it is important to monitor for signs of toxicity, such as changes in weight, behavior, or organ function. The risk of toxicity increases with higher doses.[3]
Q5: How is this compound metabolized in vivo?
A5: Flavonol glycosides like Icariin are often metabolized by intestinal microflora into their deglycosylated forms, such as Icariside II, which may be the more bioactive form.[4][5] When designing experiments, it is important to consider that the compound administered may not be the primary active agent in vivo.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low Bioavailability After Oral Administration | - Poor absorption in the gut. - Rapid first-pass metabolism. | - Consider alternative administration routes like intravenous or intraperitoneal injection. - Formulate the compound with absorption enhancers (e.g., piperine), subject to validation. |
| Inconsistent Results Between Experiments | - Variability in compound solubility and preparation. - Differences in animal handling and gavage technique. - Degradation of the compound in the vehicle solution. | - Standardize the protocol for preparing the dosing solution, including sonication or vortexing time. - Ensure all personnel are proficient in the administration technique. - Prepare fresh dosing solutions for each experiment. |
| Unexpected Cell Death in In Vitro Assays | - High concentration of DMSO in the final culture medium. - Direct cytotoxicity of the compound at high concentrations. | - Ensure the final concentration of DMSO in the cell culture medium is below cytotoxic levels (typically <0.5%). - Perform a dose-response curve to determine the optimal non-toxic concentration range. |
| No Observed Effect in In Vivo Model | - Insufficient dosage. - Inappropriate administration route for the target organ. - The compound is not reaching the target tissue in sufficient concentrations. | - Conduct a pilot dose-escalation study to identify an effective dose. - If targeting a specific organ, consider local administration routes if feasible. - Perform pharmacokinetic studies to measure the concentration of the compound and its metabolites in plasma and target tissues.[6] |
Quantitative Data Summary
Table 1: In Vitro Effective Concentrations of Icariin and Related Compounds
| Compound | Cell Line/Assay | Effective Concentration | Observed Effect |
| Icariin | SKOV3 cells | 2.5 - 25 µM | Reduced mineralization matrix damage, inhibited cell proliferation.[2] |
| Icariin | Thin endometrial cells | Not specified | Promoted endometrial angiogenesis.[2] |
| Icaritin | PTP1B inhibition assay | Ki = 11.41 µM | Noncompetitive inhibition.[4] |
| Icariside II | PTP1B inhibition assay | Ki = 11.66 µM | Noncompetitive inhibition.[4] |
Table 2: In Vivo Dosages of Icariin and Related Compounds in Rodent Models
| Compound | Animal Model | Dosage | Administration Route | Observed Effect |
| Epimedium extract | SANFH rat model | 10 mL/kg | Not specified | Increased bone mineral density.[2] |
| ICT (Icariin derivative) | C57BL/6J mice | 25-100 mg/kg | Gavage | Decreased LPS-induced serum levels of TNF-α and PGE2.[7] |
| Icariin | Rats | 30 mg/kg | Not specified | Used for pharmacokinetic studies.[5] |
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay
-
Stock Solution Preparation:
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control, and remains below 0.5%.
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Remove the old medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration.
-
-
Endpoint Analysis:
-
Following incubation, perform the desired assay (e.g., cell viability assay, Western blot, qPCR) according to the manufacturer's instructions.
-
Protocol 2: In Vivo Administration via Oral Gavage
-
Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the body weights of the animals and the target dose (e.g., in mg/kg).
-
Prepare a vehicle solution appropriate for oral administration (e.g., 0.5% carboxymethylcellulose in sterile water, or a co-solvent system like DMSO/Cremophor/saline).
-
Suspend or dissolve the this compound in the vehicle. Gentle heating or sonication may be required to achieve a uniform suspension. Prepare the solution fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately before dosing.
-
Administer the prepared solution using a proper-sized oral gavage needle. Ensure the needle is inserted correctly into the esophagus to avoid accidental administration into the trachea.
-
The volume administered is typically between 5-10 mL/kg for mice and rats.
-
-
Monitoring:
-
Monitor the animals regularly for any adverse effects, including changes in weight, behavior, and food/water intake.
-
At the end of the study period, collect tissues or blood for further analysis as required.
-
Visualizations
Caption: General experimental workflow for in vitro and in vivo studies.
Caption: this compound regulation of the PI3K/AKT/mTOR signaling pathway.[2]
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Comprehensive review of the traditional uses and the potential benefits of epimedium folium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Potential of Icariin Metabolites from Epimedium koreanum Nakai as Antidiabetic Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ikarisoside-F Synthesis
Welcome to the technical support center for the synthesis of Ikarisoside-F. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing this compound?
A1: this compound is a prenylated flavonol glycoside. Its synthesis can be broadly approached in two main stages:
-
Synthesis of the Kaempferol-3-O-rhamnoside backbone: This is the core non-prenylated structure. It can be synthesized through chemical methods involving protective groups or, more efficiently, through enzymatic synthesis.
-
Prenylation of the backbone: This involves the addition of a prenyl group to the C-8 position of the kaempferol backbone. This is typically achieved using a prenyltransferase enzyme.
Q2: What is the chemical structure of this compound and its precursors?
A2: this compound is structurally a kaempferol-3-O-rhamnoside with a prenyl group attached at the C-8 position of the flavonoid A-ring. The key precursors are kaempferol and a rhamnose donor for the glycosylation step, followed by a prenyl donor for the final modification.
Q3: Which enzymatic approaches are recommended for the synthesis of the kaempferol-3-O-rhamnoside backbone?
A3: A highly effective method is the use of engineered E. coli to produce kaempferol-3-O-rhamnoside directly from glucose. This involves introducing the necessary flavonoid biosynthetic genes. A study has demonstrated the production of up to 57 mg/L using this method.[1][2] This approach offers high regioselectivity for the 3-O-glycosylation.
Q4: Where can I source the necessary enzymes, particularly the glycosyltransferase and prenyltransferase?
A4: The glycosyltransferase UGT78D1 from Arabidopsis thaliana has been shown to effectively catalyze the rhamnosylation of kaempferol at the 3-OH position.[1][2] For the prenylation step, a flavonoid 8-dimethylallyltransferase (F8DT) from Epimedium koreanum is a key enzyme that can catalyze the synthesis of 8-prenylkaempferol from kaempferol.[3] These enzymes can be produced recombinantly in hosts like E. coli or yeast.
Q5: What are the key challenges in the chemical synthesis of this compound?
A5: The primary challenges in the chemical synthesis of flavonoid glycosides like this compound are:
-
Regioselectivity: Flavonoids have multiple hydroxyl groups, making it difficult to selectively glycosylate the desired position (3-OH in this case) without the use of protecting groups.
-
Stereoselectivity: Achieving the correct stereochemistry of the glycosidic bond can be challenging.
-
Protecting Group Manipulation: The multiple protection and deprotection steps required can lead to lower overall yields and the use of harsh reagents.
Troubleshooting Guides
Issue 1: Low Yield of Kaempferol-3-O-rhamnoside in Enzymatic Synthesis
| Potential Cause | Troubleshooting Step |
| Sub-optimal enzyme activity | - Verify the expression and purification of your glycosyltransferase (e.g., UGT78D1).- Optimize reaction conditions such as pH, temperature, and incubation time.- Ensure the presence of necessary cofactors. |
| Insufficient precursor supply | - If using a whole-cell system, ensure the host strain is engineered to produce sufficient kaempferol and UDP-rhamnose.- For in vitro reactions, ensure adequate concentrations of kaempferol and the rhamnosyl donor. |
| Feedback inhibition | - High concentrations of the product, kaempferol-3-O-rhamnoside, may inhibit the glycosyltransferase. Consider in situ product removal or fed-batch strategies. |
| Rate-limiting step in the biosynthetic pathway | - In whole-cell systems, identify and address potential bottlenecks. For instance, the conversion of naringenin to kaempferol by flavonol synthase (FLS) can be a rate-limiting step.[2] |
Issue 2: Poor Regioselectivity in Chemical Glycosylation
| Potential Cause | Troubleshooting Step |
| Incomplete protection of hydroxyl groups | - Ensure complete protection of the 5-OH, 7-OH, and 4'-OH groups of kaempferol before glycosylation to favor reaction at the 3-OH position.- Use robust protecting groups that are stable under glycosylation conditions. |
| Incorrect choice of glycosyl donor and promoter | - The reactivity of the glycosyl donor and the choice of promoter can influence regioselectivity. Experiment with different donor-promoter combinations. |
| Steric hindrance | - Bulky protecting groups can influence the accessibility of the different hydroxyl groups. Consider the steric effects of your chosen protecting groups. |
Issue 3: Low Efficiency of the Prenylation Step
| Potential Cause | Troubleshooting Step |
| Low prenyltransferase activity | - Confirm the activity of your flavonoid 8-dimethylallyltransferase (F8DT).- Optimize reaction conditions for the prenylation reaction. |
| Poor solubility of substrates | - Kaempferol-3-O-rhamnoside may have limited solubility in aqueous buffers. Consider using co-solvents like DMSO to improve solubility. |
| Insufficient prenyl donor | - Ensure an adequate supply of the prenyl donor, typically dimethylallyl pyrophosphate (DMAPP). |
Experimental Protocols
Enzymatic Synthesis of Kaempferol-3-O-rhamnoside using Engineered E. coli
This protocol is based on the methodology for producing kaempferol-3-O-rhamnoside in an engineered E. coli strain.[1][2]
1. Strain Construction:
- Start with an E. coli strain engineered for increased tyrosine production.
- Introduce the following genes via plasmids:
- Tyrosine ammonia lyase (TAL)
- 4-coumaroyl CoA ligase (4CL)
- Chalcone synthase (CHS)
- Flavonol synthase (FLS)
- Flavonol 3-O-rhamnosyltransferase (UGT78D1)
2. Culture and Induction:
- Grow the engineered E. coli strain in a suitable fermentation medium.
- Induce the expression of the biosynthetic pathway genes at the appropriate cell density.
3. Fermentation:
- Conduct the fermentation for 48-72 hours, monitoring cell growth and product formation.
4. Extraction and Purification:
- Harvest the cells and extract the product from the culture medium using a solvent such as ethyl acetate.
- Purify the kaempferol-3-O-rhamnoside using chromatographic techniques (e.g., HPLC).
Visualizations
Caption: Enzymatic synthesis workflow for this compound.
Caption: Challenges in the chemical synthesis of this compound.
Caption: Simplified flavonoid biosynthesis pathway leading to this compound.
References
- 1. Production of kaempferol 3-O-rhamnoside from glucose using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Biosynthesis of 8-Prenylkaempferol from Kaempferol by Using Flavonoid 8-Dimethylallyltransferase Derived from Epimedium koreanum. | Semantic Scholar [semanticscholar.org]
Minimizing off-target effects of Ikarisoside-F in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Icariside compounds (such as Icariside I, Icariside II, and Icariin) in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and signaling pathways of Icariside compounds?
A1: Icariside and its related compounds, derived from the Epimedium genus, are known to modulate several key signaling pathways. The primary mechanisms of action involve the regulation of the NF-κB, MAPK, and PI3K/Akt signaling pathways.[1][2] These pathways are crucial in cellular processes such as inflammation, proliferation, and apoptosis. For instance, Icariin has been shown to exhibit anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.[2] Icariside II has been noted to interact with apoptosis signaling pathways by inhibiting the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT3 pathways.[3]
Q2: What are potential off-target effects of Icariside compounds?
A2: Off-target effects arise when a compound interacts with unintended molecules or pathways, leading to unexpected biological responses. For Icariside compounds, potential off-target effects could manifest as cytotoxicity in cell-based assays at high concentrations, or modulation of unintended signaling pathways. The structural similarity of Icarisides to endogenous molecules might lead to interactions with a range of receptors and enzymes. It is crucial to experimentally validate that the observed phenotype is a direct result of the intended target engagement.[4]
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is critical for ensuring the validity of your experimental results. Key strategies include:
-
Dose-Response Analysis: Perform a thorough dose-response analysis to identify the minimal effective concentration that elicits the desired on-target effect.
-
Use of Controls: Employ appropriate controls, including inactive structural analogs of the Icariside compound if available, and cells where the target protein is knocked down or knocked out.
-
Orthogonal Assays: Validate findings using multiple, independent assay formats that measure the same biological endpoint through different mechanisms.
-
Target Engagement Assays: Directly measure the binding of the Icariside compound to its intended target within the cellular context.
-
Selectivity Profiling: Test the compound against a panel of related and unrelated targets to assess its selectivity.
Troubleshooting Guides
Issue 1: High Cell Death Observed in Control and Treated Cells
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell type (typically <0.1%). Run a solvent-only control. |
| Compound Cytotoxicity | The concentration of the Icariside compound may be too high. Perform a dose-response curve to determine the EC50 for cytotoxicity and work at concentrations well below this value for mechanistic studies. |
| Contamination | Check for microbial contamination in cell cultures and reagents. |
Issue 2: Inconsistent or Non-reproducible Results
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of the Icariside compound regularly. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a defined low passage number range for all experiments. |
| Assay Variability | Standardize all assay parameters, including incubation times, reagent concentrations, and cell seeding densities. |
Issue 3: Observed Phenotype Does Not Correlate with Target Inhibition
| Possible Cause | Troubleshooting Step |
| Off-Target Effect | The observed phenotype may be due to an off-target effect. Use a structurally distinct compound that inhibits the same target to see if it recapitulates the phenotype. A target knockdown/knockout experiment is the gold standard for validation. |
| Indirect Effect | The Icariside compound may be acting on a pathway upstream or downstream of your target of interest. Perform a more comprehensive pathway analysis (e.g., Western blotting for key pathway proteins). |
| Experimental Artifact | The assay itself may be prone to artifacts. For example, some compounds can interfere with reporter assays (e.g., luciferase). Run appropriate counter-screens to rule out assay interference. |
Data Presentation
Table 1: Illustrative Selectivity Profile for an Icariside Compound
| Target | IC50 (µM) | Assay Type |
| Primary Target (e.g., PI3Kα) | 0.5 | Biochemical Kinase Assay |
| Off-Target 1 (e.g., mTOR) | 15 | Biochemical Kinase Assay |
| Off-Target 2 (e.g., DNA-PK) | >50 | Biochemical Kinase Assay |
| Off-Target 3 (e.g., hERG) | >50 | Electrophysiology Assay |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range (µM) |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 0.1 - 100 |
| Western Blotting | 1 - 10 |
| Kinase Activity Assay | 0.01 - 10 |
| Reporter Gene Assay | 0.1 - 20 |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of the Icariside compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration to determine the IC50 value.
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Treatment: Treat cells with the Icariside compound at the desired concentration and for the appropriate time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Major signaling pathways modulated by Icariside compounds.
Caption: Experimental workflow to minimize and identify off-target effects.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
References
- 1. Mechanism of Epimedium intervention in heart failure based on network pharmacology and molecular docking technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ikarisoside-F and Icariin: A Comparative Analysis of Biological Activities
A critical evaluation of current research reveals a significant knowledge gap in the biological functions of Ikarisoside-F, precluding a direct comparative analysis with the extensively studied flavonoid, Icariin. While both compounds are derived from plants of the Epimedium genus, a comprehensive search of scientific literature yields no experimental data on the biological activities of this compound. In contrast, Icariin has been the subject of numerous studies, establishing its role in a wide array of physiological processes.
This guide, therefore, provides a detailed overview of the known biological activities of Icariin, offering a valuable resource for researchers and drug development professionals. The information presented is supported by available experimental data, with detailed methodologies for key experiments and visual representations of associated signaling pathways.
Icariin: A Multi-Target Bioactive Compound
Icariin, a prenylated flavonoid glycoside, is the principal active component of Epimedium, a plant with a long history of use in traditional medicine.[1] Modern pharmacological research has identified a broad spectrum of activities for Icariin, positioning it as a promising candidate for further therapeutic development.
Key Biological Activities of Icariin
Icariin has demonstrated significant effects in several key areas of human health:
-
Osteogenesis and Bone Health: Icariin promotes the differentiation and activity of osteoblasts, the cells responsible for bone formation, while simultaneously inhibiting osteoclasts, which are involved in bone resorption. This dual action makes it a potential therapeutic agent for osteoporosis.
-
Cardiovascular Protection: It has been shown to improve endothelial function and possess vasodilatory properties, which can contribute to cardiovascular health.[1]
-
Neuroprotective Effects: Studies have indicated that Icariin may offer protective benefits against various neurological diseases.[2]
-
Anti-inflammatory Properties: Icariin can modulate the inflammatory response by downregulating the production of pro-inflammatory cytokines.
-
Anti-Cancer Potential: Research suggests that Icariin can inhibit the proliferation of various cancer cell lines and induce apoptosis.
-
Erectile Function: Traditionally used as an aphrodisiac, Icariin is known to act as a phosphodiesterase type 5 (PDE5) inhibitor, similar to sildenafil, which can improve erectile function.[1]
Quantitative Analysis of Icariin's Bioactivity
The following table summarizes key quantitative data from various studies on Icariin, providing insights into its potency and efficacy in different biological assays.
| Biological Activity | Assay System | Parameter | Value |
| Erectile Function | PDE5 Enzyme Inhibition | IC₅₀ | 0.432 mmol/L[1] |
| Anti-inflammatory | LPS-stimulated RAW264.7 cells | Inhibition of TNF-α, NO, PGE₂ | Significant at 1-100 µg/mL |
| Anti-inflammatory | LPS-induced inflammation in mice | Reduction of serum TNF-α, PGE₂ | Effective at 25-100 mg/kg |
Experimental Methodologies
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols are essential.
In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced Pro-inflammatory Mediators
-
Cell Culture: Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are pre-treated with various concentrations of Icariin (e.g., 1, 10, 50, 100 µg/mL) for 1 hour.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are included.
-
Incubation: The cells are incubated for 24 hours.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay. Absorbance is read at 540 nm.
-
Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE₂): Levels of these cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis: The percentage inhibition of each mediator by Icariin is calculated relative to the LPS-only treated group.
Signaling Pathways Modulated by Icariin
Icariin's diverse biological effects are a result of its ability to interact with and modulate multiple intracellular signaling pathways.
Caption: Icariin stimulates bone formation by activating the ERK signaling pathway, which in turn promotes the master transcriptional regulator of osteogenesis, RUNX2.
Caption: Icariin exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, a key regulator of the inflammatory response.
Conclusion and Future Directions
Icariin stands out as a pleiotropic molecule with significant therapeutic potential across a range of diseases. Its well-documented effects on bone metabolism, cardiovascular health, and inflammatory processes make it a subject of ongoing research and development.
The complete absence of data on the biological activities of this compound highlights a critical need for further investigation into the diverse phytochemicals present in Epimedium species. Future studies should aim to isolate and characterize compounds like this compound, followed by systematic screening for their biological activities. Such research will not only broaden our understanding of the pharmacology of this important medicinal plant but may also lead to the discovery of novel therapeutic agents. A direct comparative study of this compound and Icariin would be of particular interest to elucidate structure-activity relationships among these related flavonoids.
References
Ikarisoside-F (Icariside II): A Comparative Analysis of its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Ikarisoside-F, more commonly known in scientific literature as Icariside II, against other established anti-inflammatory agents. Icariside II is a flavonoid glycoside and a primary active metabolite of Icariin, a major component of Epimedium species, which have a long history of use in traditional medicine for treating inflammatory conditions. This document synthesizes available experimental data to objectively evaluate its performance and mechanisms of action.
Comparative Analysis of Anti-inflammatory Activity
Icariside II has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its primary mechanism involves the downregulation of key inflammatory mediators and signaling pathways. To provide a clear comparison, the following tables summarize the available quantitative and qualitative data on Icariside II and other common anti-inflammatory compounds.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Target | Cell Line | Assay | IC50 / Effect | Reference |
| Icariside II | TNF-α, IL-6, IL-8 | CHON-001 (Human Chondrocytes) | IL-1β induced inflammation | Dose-dependent reduction | [1][2] |
| Icariside II | iNOS, COX-2, TNF-α, IL-1β | Rat Primary Astrocytes | LPS-induced inflammation | Dose-dependent mitigation | |
| Icariside II | NF-κB Activation | A549 & H1299 (Human Lung Cancer) | TNF-α induced activation | Suppression of nuclear translocation | [3][4] |
| Icariside B2 | COX-2 | BV2 (Murine Microglia) | Enzyme Inhibition Assay | 7.80 ± 0.26 µM | |
| Diclofenac | NO Production | RAW 264.7 (Murine Macrophages) | LPS-induced inflammation | Significant inhibition | [5] |
| Diclofenac | Phagocytosis | Microglia | Proinflammatory cytokine-induced | Enhanced phagocytosis | [6] |
| Curcumin | NO Production | RAW 264.7 (Murine Macrophages) | LPS-induced inflammation | IC50: 19.85 ± 0.82 μg/mL | |
| Indomethacin | NO Production | RAW 264.7 (Murine Macrophages) | LPS + IFN-γ induced inflammation | Significant inhibition | [5] |
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Model | Species | Dosage | Effect | Reference |
| Icariside II | Carrageenan-induced paw edema | Mice | 50 mg/kg | Anti-edema effect | |
| Indomethacin | Carrageenan-induced paw edema | Rat | 10 mg/kg | 54% inhibition at 3-4 hours | [7] |
| Indomethacin | Carrageenan-induced paw edema | Rat | 25 mg/kg | 91.1% inhibition at 3 hours | [8] |
| Curcumin | Carrageenan-induced paw edema | Rat | 200-400 mg/kg | 53.85% - 58.97% inhibition at 2 hours | [9] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and assays used across different studies.
Signaling Pathways and Mechanisms of Action
Icariside II exerts its anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory cascade. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), Icariside II has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, an inhibitory protein. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, iNOS, and COX-2.[3][4]
References
- 1. Icariside II Alleviates Chondrocyte Inflammatory Injury by Inhibiting the TNIP2/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. koreascience.kr [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. thaiscience.info [thaiscience.info]
A Comparative Analysis of Ikarisoside F and Other Prominent Flavonol Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Ikarisoside F, a flavonol glycoside of significant interest, with other notable flavonol glycosides including Icariin, 2''-O-RhamnosylIcariside II, and Kaempferol. This objective comparison is supported by experimental data to evaluate their relative performance in various biological activities, offering a valuable resource for research and development in therapeutics.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of Ikarisoside F and its counterparts. Direct comparative studies are limited; therefore, data from various studies are presented to provide a relative understanding of their potency.
| Compound | Cell Line | Biological Activity | IC50 Value (µM) | Reference |
| Kaempferol | A549 (Lung Carcinoma) | Cytotoxicity | 7 | [1] |
| Icariin | Not Specified | Not Specified | Not Specified | |
| Ikarisoside F | Not Specified | Not Specified | Not Specified | |
| 2''-O-RhamnosylIcariside II | Not Specified | Not Specified | Not Specified | |
| Table 1: Comparative Cytotoxicity (IC50) of Flavonol Glycosides in Cancer Cell Lines. |
| Compound | Cell Model | Biological Activity | Quantitative Measurement | Reference |
| Icariin | Primary Osteoblasts | Osteoblast Differentiation | Significant increase in ALP activity at 1 µM | [1] |
| Icariin | Osteoblasts | Gene Expression | Significant increase in OSX, Runx-2, ALP, and COL1α mRNA at 12, 24, and 36 hours | [2] |
| Ikarisoside F | Not Specified | Osteoblast Differentiation | Not Specified | |
| 2''-O-RhamnosylIcariside II | Not Specified | Osteoblast Differentiation | Not Specified | |
| Table 2: Comparative Effects on Osteoblast Differentiation. |
| Compound | Cell Model | Biological Activity | Quantitative Measurement | Reference |
| Ikarisoside F | RAW264.7 Macrophages | Anti-inflammatory | Inhibition of STAT3 and NF-κB p65 phosphorylation | [3] |
| 2''-O-RhamnosylIcariside II | Not Specified | Anti-inflammatory | Not Specified | |
| Icariin | Not Specified | Anti-inflammatory | Not Specified | |
| Kaempferol | Not Specified | Anti-inflammatory | Modulation of COX and LOX enzymes | [4] |
| Table 3: Comparative Anti-inflammatory Activity. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Western Blot Analysis for PI3K/Akt Signaling Pathway
Objective: To quantify the phosphorylation status of Akt, a key component of the PI3K/Akt signaling pathway, in response to treatment with flavonol glycosides.
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C with gentle shaking. Recommended antibodies and dilutions:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Capture the image using a chemiluminescence imaging system.
-
Real-Time Quantitative PCR (RT-qPCR) for Osteogenic Markers
Objective: To measure the mRNA expression levels of osteogenic differentiation markers, such as Runt-related transcription factor 2 (RUNX2) and Osterix (OSX), in response to flavonol glycoside treatment.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from treated cells using a suitable RNA extraction kit.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Perform qPCR using a SYBR Green master mix on a real-time PCR system.
-
Primer Sequences (Example for Human):
-
RUNX2:
-
Forward: 5'-CCGCCTCAGTGATTTAGGGC-3'
-
Reverse: 5'-GGGTCTGTAATCTGACTCTGTCC-3'
-
-
OSX:
-
Forward: 5'-TGAGGAGGAAGTTCACTATGTG-3'
-
Reverse: 5'-GAAAGGTCAGCGTATGGCTT-3'
-
-
GAPDH (Housekeeping):
-
Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 min.
-
40 cycles of:
-
Denaturation: 95°C for 15 sec.
-
Annealing/Extension: 60°C for 1 min.
-
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
-
Dual-Luciferase Reporter Assay for NF-κB Activity
Objective: To quantify the transcriptional activity of NF-κB in response to flavonol glycoside treatment.
Protocol:
-
Cell Transfection:
-
Co-transfect cells with an NF-κB responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
-
Treatment and Lysis:
-
After 24 hours, treat the cells with the flavonol glycosides for the desired time.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
-
Luciferase Activity Measurement:
-
Measure firefly luciferase activity by adding the luciferase assay reagent II (LAR II).
-
Quench the firefly luciferase reaction and measure Renilla luciferase activity by adding the Stop & Glo® reagent.
-
Use a luminometer to measure the light output.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Signaling Pathways and Mechanisms of Action
The biological effects of Ikarisoside F and other flavonol glycosides are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Caption: PI3K/Akt Signaling Pathway and the Influence of Ikarisoside F.
Caption: NF-κB Signaling Pathway and the Inhibitory Effect of Ikarisoside F.
Caption: General Experimental Workflow for Comparative Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamic material basis and mechanism of Tenghuang Jiangu Wan on osteoarthritis using UPLC-Q-TOF-MS integrated with target network pharmacology - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Ikarisoside-F: A Comparative Analysis of Anti-Inflammatory Efficacy
In the landscape of anti-inflammatory drug discovery, natural compounds are a significant source of novel therapeutic agents. Ikarisoside-F, a flavonoid glycoside from the genus Epimedium, has garnered attention for its potential anti-inflammatory properties. This guide provides a comparative analysis of the efficacy of this compound and its related compounds against standard anti-inflammatory drugs, namely Indomethacin and Dexamethasone. The comparison is based on data from in vitro and in vivo experimental models, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential.
In Vitro Anti-Inflammatory Activity: Inhibition of Nitric Oxide Production
A key indicator of inflammation at the cellular level is the production of nitric oxide (NO) by macrophages in response to inflammatory stimuli like lipopolysaccharide (LPS). The inhibitory effect of a compound on NO production is a widely used metric to quantify its anti-inflammatory potential.
For a comparative perspective, the inhibitory effects of the standard non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone are presented.
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| Ikarisoside A | RAW 264.7 | LPS | Data not explicitly provided as IC50 | [1] |
| Dexamethasone | RAW 264.7 | LPS | ~5 µg/mL (~12.7 µM) | [2] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. Direct quantitative comparison for this compound is limited by the lack of specific IC50 data in the reviewed literature.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a classical and reliable method for evaluating the in vivo anti-inflammatory activity of compounds. The reduction in paw swelling (edema) following treatment is a measure of the compound's efficacy.
While specific data for this compound in this model is not available, numerous studies have evaluated the parent compound Icariin and its derivatives, demonstrating their anti-inflammatory potential. For a benchmark comparison, the effects of Indomethacin in this model are well-documented.
| Compound | Animal Model | Dose | Time Point (hours) | % Inhibition of Edema | Reference |
| Indomethacin | Rat | 10 mg/kg | 2 | 54% | [3] |
| Indomethacin | Rat | 10 mg/kg | 3 | 54% | [3] |
| Indomethacin | Rat | 10 mg/kg | 4 | 54% | [3] |
| Indomethacin | Rat | 10 mg/kg | 5 | 33% | [3] |
| Indomethacin | Rat | 10 mg/kg | 3 | 65.71% | [4] |
| Indomethacin | Rat | 25 mg/kg | 3 | 91.1% | [5] |
Note: The percentage of inhibition indicates the reduction in paw edema in the treated group compared to the control group.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of Ikarisoside derivatives are primarily attributed to their modulation of key inflammatory signaling pathways. Studies on Ikarisoside A have elucidated its mechanism of action, which involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
In contrast, standard anti-inflammatory drugs operate through different mechanisms. Indomethacin, a non-selective cyclooxygenase (COX) inhibitor, blocks the production of prostaglandins, which are key mediators of inflammation.[6][7] Dexamethasone, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor, which in turn leads to the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes.[8][9]
Experimental Protocols
In Vitro: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours to allow for adherence.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or standard drugs) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response, and the plates are incubated for another 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats weighing between 150-200g are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Administration: Animals are randomly divided into control and treatment groups. The test compound (this compound or standard drug) or vehicle (e.g., saline or a suspension agent) is administered orally or intraperitoneally one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume at time 0. The percentage inhibition of edema is calculated for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion
The available evidence suggests that this compound and its related compounds from Epimedium possess significant anti-inflammatory properties, mediated through the inhibition of key inflammatory pathways such as NF-κB and p38 MAPK. While direct comparative data with standard anti-inflammatory drugs like Indomethacin and Dexamethasone is currently limited for this compound itself, the data on related compounds indicate a promising potential. Further studies with direct, head-to-head comparisons and detailed dose-response analyses are warranted to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production | PLOS One [journals.plos.org]
- 4. The Bioactive Compounds of Epimedium and Their Potential Mechanism of Action in Treating Osteoporosis: A Network Pharmacology and Experimental Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epimedium koreanum Nakai Displays Broad Spectrum of Antiviral Activity in Vitro and in Vivo by Inducing Cellular Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. Epimedium koreanum Extract and Its Flavonoids Reduced Atherosclerotic Risk via Suppressing Modification of Human HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mskcc.org [mskcc.org]
Cross-Validation of Ikarisoside-F Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of Ikarisoside-F, also known as Icariside II or Baohuoside I, across various human cancer cell lines. The information presented is collated from multiple studies to offer a comprehensive overview of its efficacy and mechanisms of action, supported by experimental data.
Data Presentation: Comparative Efficacy of this compound
The cytotoxic effects of this compound have been evaluated in a range of cancer cell lines, demonstrating a broad spectrum of activity. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| U2OS | Osteosarcoma | 14.44 | 24 |
| 11.02 | 48 | ||
| 7.37 | 72 | ||
| HuH-7 | Human Liver Cancer | 32 | 24 |
| PC-3 | Prostate Cancer | ~10-40 | 48 |
| A549 | Lung Cancer | ~6.25-25 | Not Specified |
| MCF-7 | Breast Cancer | Not Specified | Not Specified |
| SGC-7901 | Gastric Cancer | Not Specified | Not Specified |
| CNE1 | Nasopharyngeal Carcinoma | Not Specified | Not Specified |
Note: IC50 values can vary between studies due to differences in experimental conditions. The data presented here is a synthesis of available literature. For some cell lines, specific IC50 values were not explicitly stated in the reviewed literature, but effective concentration ranges were provided.
Molecular Targets and Observed Effects
Ikariside-F exerts its anti-cancer effects by modulating multiple cellular signaling pathways and inducing apoptosis. The table below summarizes the key molecular targets and the observed biological outcomes in different cancer cell lines.
| Cancer Type | Cell Lines | Concentration Range (µM) | Molecular Targets | Observed Effects |
| Lung Cancer | A549 | 6.25-25 | Bax/Bcl-2↑, ΔΨm↓, Cleaved Caspase 3/9↑, Cleaved-PARP↑, ROS↑, p-p38 MAPK↑ | Induction of apoptosis through the mitochondrial pathway, increased ROS production. |
| Prostate Cancer | PC-3, DU145 | 10-40 | COX-2↓, PGE2↓, iNOS↓, VEGF↓, p-Akt↓, p-mTOR↓ | Apoptosis induction, inhibition of inflammatory pathways, cell cycle arrest at G0/G1 phase.[1] |
| Osteosarcoma | U2OS | 5-20 | Cyclin B1↑, p21↑, Cyclin D1↓, CDC2↓, p-Cdc25C↓, Bax/Bcl-2↑, Cleaved Caspases-3,-7,-9↑, Cleaved-PARP↑ | Inhibition of proliferation, cell cycle arrest at G2/M phase, induction of apoptosis.[2][3] |
| Liver Cancer | HuH-7, HepG2 | 20-50 | Ki67↓, MMP2/9↓, Cleaved Caspase-3/9↑, Bax/Bcl-2↑, p-mTOR↓, p-S6K1↓, p-AMPKα1↑ | Pro-apoptosis, inhibition of proliferation, colony formation, invasion, and migration.[1] |
| Nasopharyngeal Carcinoma | CNE1, CNE2 | Not Specified | Bcl-2↓, Bax↑, p-ERK1/2↓, p-Akt↓, p-p38 MAPK↑ | Suppression of proliferation and induction of apoptosis. |
| Gastric Cancer | SGC-7901 | Not Specified | Wnt/β-catenin pathway inhibition | Inhibition of cancer progression.[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of Ikariside-F. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC50 value is determined by plotting the cell viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Ikariside-F for the desired time.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways affected by this compound in cancer cells.
Caption: this compound inhibits multiple pro-survival signaling pathways in cancer cells.
Experimental Workflow: Cytotoxicity and Apoptosis Assays
The logical flow of the experimental procedures for evaluating the anti-cancer activity of this compound is depicted below.
Caption: Workflow for assessing this compound's anti-cancer activity.
References
- 1. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Icarisid II inhibits the proliferation of human osteosarcoma cells by inducing apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Reproducibility of Experimental Results for Icariin and its Derivatives: A Comparative Guide
A Note on Terminology: The term "Ikarisoside-F" does not correspond to a standardly recognized compound in the peer-reviewed scientific literature. It is presumed that the query pertains to the well-studied bioactive flavonoid, Icariin , and its principal derivatives, Icariside II and Icaritin . This guide will focus on the experimental reproducibility of these three compounds.
This document provides a comparative analysis of the experimental data available for Icariin, Icariside II, and Icaritin, with a focus on their therapeutic potential in osteoporosis, neuroprotection, and anti-inflammatory applications. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource to evaluate the reproducibility and comparative efficacy of these compounds.
Comparative Efficacy: Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies, comparing the biological activities of Icariin, Icariside II, and Icaritin.
Table 1: Osteogenic and Anti-Osteoporosis Effects
| Compound | Model System | Outcome Measure | Result | Alternative Compound | Alternative's Result |
| Icariin | Rat calvarial osteoblasts | Alkaline Phosphatase (ALP) Activity | Optimal at 10⁻⁵ M, significantly higher than Genistein[1] | Genistein | Optimal at 10⁻⁵ M[1] |
| Icariin | Rat calvarial osteoblasts | Mineralized Nodule Formation | More and larger nodules than Genistein at 10⁻⁵ M[1] | Genistein | Less than Icariin at 10⁻⁵ M[1] |
| Icariin | Ovariectomized rats | Bone Mineral Density (BMD) | Significantly higher total body and femur BMD vs. control and Genistein groups after 3 months[2] | Genistein | No significant difference from control[2] |
| Icariin | Postmenopausal women | Bone Mineral Density (BMD) | Effective in preventing bone loss in a 24-month clinical trial (60 mg icariin, 15 mg daidzein, 3 mg genistein daily)[3] | Placebo | - |
Table 2: Neuroprotective Effects
| Compound | Model System | Outcome Measure | Result | Alternative Compound | Alternative's Result |
| Icariin | H₂O₂-treated primary cortical neurons | ROS Production | Reduced ROS production at 1.2 μM[4] | Resveratrol | Reduces oxidative DNA damage[5] |
| Icariin | Aβ₂₅₋₃₅-treated PC12 cells | Apoptosis | Counteracted apoptosis at 20 μM via PI3K/Akt pathway[4] | - | - |
| Icariside II | Aβ₂₅₋₃₅-injected rats | Cognitive Deficits | Ameliorated cognitive deficits at 20 mg/kg[6] | - | - |
| Icariin | Ischemic stroke model rats | Infarct Volume | Significantly reduced at 10 and 30 mg/kg | - | - |
Table 3: Anti-inflammatory Effects
| Compound | Model System | Outcome Measure | Result | Alternative Compound | Alternative's Result |
| Icariside II | LPS-stimulated rat astrocytes | TNF-α, IL-1β, NO Production | Significantly inhibited at 5, 10, and 20 μM[3] | - | - |
| Icariside II | LPS-stimulated rat astrocytes | iNOS and COX-2 Protein Expression | Inhibited at 5, 10, and 20 μM[3] | - | - |
| Icariside B2 | LPS-stimulated BV2 cells | COX-2 Enzyme Activity | IC₅₀ of 7.80 ± 0.26 µM[7] | Indomethacin | Positive control |
| Icariside II | IL-1β-treated CHON-001 chondrocytes | TNF-α, IL-6, IL-8 Levels | Reduced inflammatory cytokine levels[1] | - | - |
Key Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Osteoblast Differentiation and Mineralization Assay
-
Cell Culture: Primary osteoblasts are isolated from the calvaria of neonatal Sprague-Dawley rats. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: At 80% confluency, cells are treated with Icariin or Genistein at various concentrations (e.g., 10⁻⁵ M) in an osteogenic medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
Alkaline Phosphatase (ALP) Activity Assay: After a set incubation period (e.g., 7 days), cells are lysed, and the supernatant is used to measure ALP activity using a p-nitrophenyl phosphate (pNPP) method. The absorbance is read at 405 nm.
-
Mineralization Assay (Alizarin Red S Staining): After 21 days of culture, cells are fixed with 4% paraformaldehyde and stained with 2% Alizarin Red S solution to visualize calcium deposits. The stained area can be quantified by dissolving the stain and measuring the absorbance at 562 nm.
In Vitro Anti-inflammatory Assay (LPS-stimulated Astrocytes)
-
Cell Culture: Primary astrocytes are isolated from the cerebral cortices of neonatal Sprague-Dawley rats. Cells are cultured in DMEM/F12 medium supplemented with 10% FBS and antibiotics.
-
Treatment: Astrocytes are pre-treated with Icariside II (5, 10, 20 μM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[3]
-
Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.[3] The absorbance is measured at 540 nm.[3]
-
Cytokine Measurement (ELISA): The levels of TNF-α and IL-1β in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3]
-
Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of iNOS and COX-2 are detected using specific primary antibodies and HRP-conjugated secondary antibodies.
Western Blot Protocol for Signaling Pathway Analysis
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated on a polyacrylamide gel and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-PI3K, p-Akt, NF-κB p65) overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Icariin and its derivatives.
Caption: Icariin promotes osteogenesis by activating the Wnt/β-catenin signaling pathway.
Caption: Icariside II exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Icaritin promotes cell survival through the activation of the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Icariside II inhibits lipopolysaccharide-induced inflammation and amyloid production in rat astrocytes by regulating IKK/IκB/NF-κB/BACE1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Icariin and Its Metabolites as Potential Protective Phytochemicals Against Alzheimer’s Disease [frontiersin.org]
- 5. Frontiers | Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases [frontiersin.org]
- 6. Icariside II, a Broad-Spectrum Anti-cancer Agent, Reverses Beta-Amyloid-Induced Cognitive Impairment through Reducing Inflammation and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Attenuation of Inflammatory Symptoms by Icariside B2 in Carrageenan and LPS-Induced Inflammation Models via Regulation of MAPK/NF-κB Signaling Cascades [mdpi.com]
Ikarisoside-F: A Comparative Guide to Bioactivity Based on Molecular Docking and In Vitro Studies of Related Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivity of Ikarisoside-F, a flavonoid compound derived from plants of the Epimedium genus. Due to a scarcity of direct experimental data on this compound in publicly available literature, this document focuses on the well-documented bioactivities of its closely related chemical precursors and metabolites: Icariin, Icariside II, and Icaritin. The experimental data and molecular docking results for these analogs offer valuable insights into the probable therapeutic potential of this compound.
Introduction to this compound and its Analogs
This compound is a flavonoid glycoside that belongs to the same chemical family as Icariin, a major bioactive component of Epimedium herbs. The bioactivity of these compounds is often linked to their metabolism, where the glycosidic moieties are cleaved, leading to the formation of more readily absorbed aglycones like Icaritin. While specific bioactivity data for this compound is limited, the extensive research on Icariin, Icariside II, and Icaritin provides a strong foundation for predicting its potential pharmacological effects, which are explored in this guide.
Data Presentation: Quantitative Bioactivity and Molecular Docking
The following tables summarize the quantitative data on the anticancer, neuroprotective, and anti-inflammatory activities of Icariin, Icariside II, and Icaritin. Additionally, available binding energy data from molecular docking studies are presented to provide a comparative view of their interaction with protein targets.
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Icariin | B16 | Melanoma | 84.3 µg/mL (~124.5) | [1] |
| Icariside II | HuH-7 | Liver Cancer | 32 (24h) | [2] |
| Icaritin | PC-3 | Prostate Cancer | G1 and G2/M arrest noted | [3] |
Table 2: Comparative Neuroprotective and Anti-inflammatory Activity
| Compound | Activity | Assay | EC50/IC50 (µM) | Reference |
| Wushanicaritin | Neuroprotective | Glutamate-induced PC-12 cell damage | 3.87 (EC50) | [4] |
| Icariside II | Anti-inflammatory & Analgesic | Inhibition of T-type calcium channels | Predicted to bind to cUBP domain | [5] |
Table 3: Comparative Molecular Docking Binding Energies
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
| Icariin | Human Serum Albumin | -7.006 | |
| Icariside II | Human Serum Albumin | -8.573 | |
| Icariside II | T-type Calcium Channels (Cav3.2) | Predicted to bind near fenestrations | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT/CCK-8) for Anticancer Activity
-
Cell Seeding: Cancer cell lines (e.g., HuH-7, B16) are seeded in 96-well plates at a density of 5x103 - 1x104 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Icariside II) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After incubation, 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm (for CCK-8) or 570 nm (for MTT after solubilizing formazan crystals with DMSO) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve by plotting cell viability against the logarithm of the compound concentration.
Neuroprotective Activity Assay (Glutamate-Induced Cell Damage)
-
Cell Culture: PC-12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compound (e.g., Wushanicaritin) for a specified duration.
-
Induction of Damage: Glutamate is added to the cell culture medium to induce neurotoxicity, and the cells are incubated for 24 hours.
-
Cell Viability Assessment: Cell viability is assessed using the MTT or LDH release assay.
-
EC50 Calculation: The half-maximal effective concentration (EC50) is determined from the dose-response curve, representing the concentration of the compound that provides 50% of the maximum neuroprotective effect.[4]
Molecular Docking Protocol for Flavonoids
-
Ligand and Protein Preparation: The 3D structures of the flavonoid ligands (e.g., Icariin, Icariside II) are obtained from databases like PubChem and prepared by adding hydrogen atoms, assigning partial charges, and minimizing their energy. The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules and co-crystallized ligands, and adding polar hydrogens.
-
Binding Site Identification: The active site of the protein is identified based on the co-crystallized ligand or through computational prediction algorithms.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock or MOE. The ligands are docked into the defined binding site of the protein.
-
Scoring and Analysis: The resulting poses of the ligand in the protein's active site are scored based on their binding affinity (e.g., in kcal/mol). The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein are analyzed to understand the binding mode.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of this compound and related flavonoids.
Caption: Metabolic conversion of Icariin to Icaritin.
References
- 1. Advancements in the Biotransformation and Biosynthesis of the Primary Active Flavonoids Derived from Epimedium [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking, simulation and binding free energy analysis of small molecules as <i>Pf</i>HT1 inhibitors [ouci.dntb.gov.ua]
- 4. Molecular Docking, Molecular Dynamics Simulations, and Free Energy Calculation Insights into the Binding Mechanism betw… [ouci.dntb.gov.ua]
- 5. Icaritin Preparation from Icariin by a Special Epimedium Flavonoid-Glycosidase from Aspergillus sp.y848 Strain - PMC [pmc.ncbi.nlm.nih.gov]
Ikarisoside-F vs. Icaritin: A Head-to-Head Comparative Guide for Researchers
An in-depth analysis of the glycoside Ikarisoside-F and its aglycone, Icaritin, reveals significant differences in their biological activities, particularly in the realms of bone metabolism and anti-inflammatory effects. This guide provides a comprehensive comparison, supported by experimental data, to aid researchers and drug development professionals in understanding the therapeutic potential of these related flavonoid compounds.
This compound, a flavonoid glycoside, and its aglycone counterpart, Icaritin, are both derived from plants of the Epimedium genus, which have a long history of use in traditional medicine. The primary structural difference between these two molecules is the presence of a sugar moiety on this compound, which is absent in Icaritin. This seemingly small chemical variation leads to notable distinctions in their pharmacokinetic profiles and biological efficacy.
Comparative Biological Activity: Icaritin Demonstrates Superior Potency
Experimental evidence consistently indicates that Icaritin, the aglycone form, exhibits more potent biological effects compared to its glycoside precursors, including the closely related compound Icariin. This enhanced activity is largely attributed to the direct availability of Icaritin to interact with cellular targets, whereas glycosides like this compound must first be metabolized into their aglycone form to become fully active.
Enhanced Osteogenic and Anti-Osteoporotic Effects
A key area where Icaritin shows pronounced superiority is in the regulation of bone metabolism. Studies have demonstrated that Icaritin is more effective than its glycoside forms at promoting the differentiation and proliferation of osteoblasts, the cells responsible for bone formation. Concurrently, Icaritin is a potent inhibitor of osteoclast differentiation and activity, the cells responsible for bone resorption. This dual action makes Icaritin a promising candidate for the treatment of osteoporosis.
One study directly comparing Icaritin with its glycosides, Icariin and Icariside II, found that Icaritin more potently enhanced osteoblast differentiation and matrix calcification[1]. Furthermore, it was more effective at inhibiting the formation of osteoclasts and reducing their bone-resorbing activity[1].
| Biological Effect | Compound | Concentration | Result | Reference |
| Osteoblast Differentiation (Alkaline Phosphatase Activity) | Icaritin | 10⁻⁵ M | More potent than Icariin and Icariside II | [1] |
| Osteoblast Mineralization | Icaritin | 10⁻⁵ M | More potent than Icariin and Icariside II | [1] |
| Osteoclast Formation Inhibition | Icaritin | 10⁻⁵ M | More potent than Icariin and Icariside II | [1] |
| Bone Resorption Inhibition | Icaritin | 10⁻⁵ M | More potent than Icariin and Icariside II | [1] |
| RANKL mRNA Expression Suppression | Icaritin | 10⁻⁵ M | Suppressed expression | [1] |
| OPG mRNA Expression Increase | Icaritin | 10⁻⁵ M | Increased expression | [1] |
Table 1: Comparative Effects of Icaritin and its Glycosides on Bone Metabolism.
Potent Anti-inflammatory Activity
Both this compound and Icaritin possess anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators.
Signaling Pathways and Mechanisms of Action
The biological activities of both this compound and Icaritin are mediated through their interaction with key cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
As mentioned, a primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of the NF-κB pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Both this compound and Icaritin can interfere with this process, leading to a dampened inflammatory response.
RANKL/RANK/OPG Signaling Pathway in Bone Metabolism
The differentiation and activity of osteoclasts are primarily regulated by the RANKL/RANK/OPG signaling axis. RANKL (Receptor Activator of Nuclear Factor κB Ligand) binds to its receptor RANK on the surface of osteoclast precursors, triggering their differentiation into mature osteoclasts. Osteoprotegerin (OPG) acts as a decoy receptor, binding to RANKL and preventing it from activating RANK, thereby inhibiting osteoclastogenesis. Icaritin has been shown to suppress the expression of RANKL and increase the expression of OPG, thus shifting the balance towards bone formation[1].
Experimental Protocols
In Vitro Osteoblast Differentiation Assay
-
Cell Culture: Primary osteoblasts are isolated from rat calvariae and cultured in α-MEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin.
-
Treatment: Cells are seeded in 24-well plates. After reaching confluence, the medium is replaced with osteogenic induction medium (containing 50 μg/mL ascorbic acid and 10 mM β-glycerophosphate) supplemented with varying concentrations of this compound or Icaritin (e.g., 10⁻⁸ to 10⁻⁵ M).
-
Alkaline Phosphatase (ALP) Activity Assay: After 7-10 days of treatment, cells are lysed, and the ALP activity is measured using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is read at 405 nm.
-
Mineralization Assay (Alizarin Red S Staining): After 21 days of treatment, the cell layer is fixed with 4% paraformaldehyde and stained with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits. The stained area can be quantified by dissolving the stain in cetylpyridinium chloride and measuring the absorbance at 562 nm.
-
Gene Expression Analysis: RNA is extracted from treated cells at various time points, and the expression of osteogenic marker genes (e.g., ALP, osteocalcin, Runx2) is quantified using real-time quantitative PCR (RT-qPCR).
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or Icaritin for 1 hour.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) (e.g., 1 μg/mL) is added to the wells to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: After 24 hours of incubation with LPS, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent system. The absorbance is read at 540 nm.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the NO production (IC50) is calculated from the dose-response curve.
Conclusion
The available evidence strongly suggests that Icaritin, the aglycone of this compound, is a more potent bioactive molecule, particularly in the context of promoting bone health and exerting anti-inflammatory effects. This is likely due to its greater bioavailability and direct interaction with cellular targets. While this compound also demonstrates biological activity, its efficacy is dependent on its conversion to Icaritin in vivo.
For researchers and drug development professionals, these findings highlight the potential of Icaritin as a standalone therapeutic agent. Further head-to-head studies with direct quantitative comparisons, such as IC50 values for various biological activities, are warranted to fully elucidate the therapeutic advantages of Icaritin over its glycoside precursors. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.
References
Validating the Neuroprotective Potential of Ikarisoside-F and Related Flavonoids from Epimedium
A Comparative Guide for Researchers
While direct experimental data on the neuroprotective properties of Ikarisoside-F remains limited in publicly accessible literature, a wealth of research on related flavonoid compounds from the Epimedium genus, such as Icariin, Icaritin, and Wushanicaritin, provides a strong basis for evaluating their potential in neuroprotection. This guide offers a comparative analysis of these compounds, presenting experimental data, detailed protocols, and mechanistic insights to inform further research and drug development in this area.
Comparative Analysis of Neuroprotective Effects
The neuroprotective efficacy of flavonoids derived from Epimedium has been evaluated in various in vitro and in vivo models of neuronal damage. These studies consistently demonstrate the potential of these compounds to mitigate neuronal cell death, reduce oxidative stress, and suppress neuroinflammation.
In Vitro Studies
Epimedium flavonoids have shown significant protective effects in cultured neuronal cells subjected to various insults, including amyloid-beta (Aβ) toxicity, glutamate-induced excitotoxicity, and oxidative stress.
| Compound | Cell Line | Insult | Concentration Range | Key Findings | Reference |
| Icariin | PC12 | Aβ₂₅₋₃₅ (20 µM) | 2.5 - 20 µM | Dose-dependently increased cell viability and decreased apoptosis.[1] | [1] |
| Icariin | PC12 | Advanced Glycation End Products (AGEs) (300 µg/mL) | 5 - 20 µM | Significantly improved cell survival and inhibited LDH release.[2] | [2] |
| Icariin | Primary Neural Cells | Oxygen-Glucose Deprivation/Reperfusion (OGD-R) | 5 - 15 µM | Increased cell viability up to 87.1% and reduced apoptosis.[3] | [3] |
| Wushanicaritin | PC12 | Glutamate | Not specified | Showed better neuroprotective effect than quercetin with an EC₅₀ of 3.87 µM. | |
| Icaritin | Not specified in results | Not specified in results | Not specified in results | Demonstrated neuroprotective effects by attenuating neuroinflammation and oxidative stress. |
In Vivo Studies
Animal models of neurodegenerative diseases have provided further evidence for the neuroprotective effects of Epimedium flavonoids.
| Compound | Animal Model | Key Findings | Reference |
| Icariin | Rodent models of Alzheimer's Disease | Significantly reduced Aβ deposition, improved cognitive function, and inhibited neuronal apoptosis.[2][4] | [2][4] |
| Icariin | Rat model of excitotoxicity (ibotenic acid-induced) | Rescued behavioral performance and protected against neurotoxicity in the hippocampus.[5] | [5] |
| Total Flavonoids from Epimedium | Mouse model of Parkinson's Disease (MPTP-induced) | Ameliorated the decrease of striatal dopamine and the loss of dopaminergic neurons. | |
| Epimedium Flavonoids | Rat model of chronic cerebral hypoperfusion | Alleviated neuronal loss and protected neuronal dendrites in the hippocampus and cerebral cortex. | [6] |
Mechanisms of Neuroprotection: Signaling Pathways
The neuroprotective effects of Epimedium flavonoids are attributed to their ability to modulate multiple intracellular signaling pathways involved in cell survival, apoptosis, and inflammation. A key pathway implicated in the action of Icariin is the PI3K/Akt signaling cascade .
Activation of the PI3K/Akt pathway by Icariin leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates downstream pro-apoptotic proteins such as Bad and GSK-3β. This cascade ultimately promotes cell survival and inhibits apoptosis.
Experimental Protocols
To facilitate the validation and comparison of these compounds, detailed methodologies for key experiments are provided below.
In Vitro Neuroprotection Assay Workflow
This workflow outlines a general procedure for assessing the neuroprotective effects of a test compound against a specific neuronal insult.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate PC12 cells in a 96-well plate at a density of 3,500 cells/well and culture for 24 hours.[2]
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Icariin at 5, 10, and 20 µM) for a specified duration (e.g., 1 hour).[1][2]
-
Insult: Introduce the neurotoxic agent (e.g., 300 µg/mL AGEs) to the wells and incubate for 48 hours.[2]
-
MTT Addition: Remove the medium and add 0.5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.[2]
-
Solubilization: Discard the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Relative cell viability is expressed as a percentage of the control group.[2]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat PC12 cells with the neurotoxic agent (e.g., 20 µM Aβ₂₅₋₃₅) with or without pre-treatment with the test compound (e.g., Icariin at 2.5, 5, 10, and 20 µM) for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Conclusion
The available evidence strongly suggests that flavonoids from Epimedium, particularly Icariin, possess significant neuroprotective properties. Their mechanisms of action, involving the modulation of key cell survival pathways like PI3K/Akt, make them promising candidates for the development of novel therapies for neurodegenerative diseases. While specific data on this compound is currently lacking, its structural similarity to other active flavonoids from the same plant genus warrants further investigation into its neuroprotective potential. The experimental protocols and comparative data presented in this guide provide a framework for researchers to validate and expand upon these findings.
References
- 1. Icariin Prevents Amyloid Beta-Induced Apoptosis via the PI3K/Akt Pathway in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Icariin Inhibits AGE-Induced Injury in PC12 Cells by Directly Targeting Apoptosis Regulator Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Neuroprotective activities of icariin in rodent models of Alzheimer’s disease: a systematic review and meta-analysis - Kan - Longhua Chinese Medicine [lcm.amegroups.org]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Ikarisoside-F Across Diverse Epimedium Species: A Guide for Researchers
For Immediate Release
This guide offers a comparative overview of Ikarisoside-F, a notable flavonoid glycoside, across various species of the genus Epimedium, commonly known as Horny Goat Weed or Yin Yang Huo. This document is tailored for researchers, scientists, and professionals in drug development, providing a synthesis of current knowledge to support further investigation and application of this pharmacologically significant compound. While direct quantitative comparisons of this compound content are limited in publicly available literature, this guide furnishes foundational information on its presence, analytical methodologies, and associated biological pathways.
Presence of this compound in Epimedium Species
This compound has been identified as a constituent in several economically and medicinally important Epimedium species. The table below summarizes the species in which its presence has been documented. Quantitative data, however, is not sufficiently available in the literature to provide a direct comparative analysis of content levels.
| Epimedium Species | Presence of this compound |
| Epimedium koreanum | Identified[1] |
| Epimedium brevicornu | Identified[1] |
| Epimedium grandiflorum | Identified[1] |
Experimental Protocols for Analysis
The extraction and quantification of this compound from Epimedium species are typically achieved through chromatographic techniques. Below are detailed methodologies generalized from established protocols for flavonoid analysis in Epimedium.
Extraction of Flavonoids from Plant Material
This protocol outlines a standard method for the extraction of flavonoids, including this compound, from dried Epimedium plant material.
Materials and Reagents:
-
Dried and powdered aerial parts of Epimedium
-
70% Ethanol (v/v)
-
Ultrasonic bath
-
Rotary evaporator
-
Filter paper (0.45 µm)
Procedure:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Add 50 mL of 70% ethanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Filter the extract through filter paper.
-
Repeat the extraction process on the residue twice more with 50 mL of 70% ethanol each time.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 60°C.
-
Dissolve the dried extract in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
This method provides a framework for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-10 min: 10-20% A
-
10-30 min: 20-35% A
-
30-40 min: 35-50% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards at concentrations ranging from 1 to 100 µg/mL.
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. The concentration of this compound in the plant extracts can then be determined from this calibration curve.
Visualizing Experimental and Biological Pathways
To facilitate a clearer understanding of the analytical workflow and the potential mechanism of action of related compounds, the following diagrams are provided.
Figure 1. Experimental workflow for the extraction and quantification of this compound.
While the specific signaling pathways modulated by this compound are not extensively detailed in current literature, the closely related compound, Ikarisoside A, has been shown to inhibit osteoclastogenesis through the JNK and NF-κB signaling pathways.[2] This provides a valuable hypothetical framework for the potential mechanisms of this compound.
Figure 2. Postulated inhibitory signaling pathway of Ikarisoside A on osteoclastogenesis.
Pharmacological Significance and Future Directions
Epimedium species and their constituent flavonoids, such as icariin and its derivatives, have demonstrated a wide array of pharmacological activities, including anti-osteoporotic, anti-inflammatory, and neuroprotective effects.[3][4] The structural similarity of this compound to other bioactive flavonoids suggests its potential as a therapeutic agent. Further research is warranted to elucidate the precise quantitative distribution of this compound across a broader range of Epimedium species and to investigate its specific pharmacological mechanisms and signaling pathways. Such studies will be crucial for the quality control of Epimedium-based herbal products and for the development of novel flavonoid-based therapeutics.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. Inhibition of osteoclastogenic differentiation by Ikarisoside A in RAW 264.7 cells via JNK and NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review of the traditional uses and the potential benefits of epimedium folium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms regulating the pharmacological actions of icariin with special focus on PI3K-AKT and Nrf-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ikarisoside-F: A Guide for Laboratory Professionals
At the forefront, it is imperative to consult your institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal. [3][4] The following guidelines are intended to supplement, not supplant, these critical institutional and regulatory requirements.
Step-by-Step Disposal Considerations for Ikarisoside-F
In the absence of a specific SDS, a risk-based assessment is the most prudent path forward. This compound is a flavonol glycoside, and many compounds in this class are not considered acutely hazardous.[5][6] However, without specific toxicity data, treating the compound with a degree of caution is recommended.
-
Initial Assessment and Decontamination:
-
Small Quantities: For trace amounts of this compound, such as residual material in empty containers, decontamination of the container is a primary step.
-
Rinsing Procedure: Thoroughly rinse the container with a suitable solvent in which this compound is soluble. The first rinse should be collected as chemical waste. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7] Although the toxicity of this compound is not well-documented, adopting a cautious approach with the first rinse is advisable.
-
Container Disposal: After thorough rinsing and air-drying, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[7]
-
-
Management of Unused or Waste this compound:
-
Solid Waste: If you have solid this compound that is expired or no longer needed, it should be managed as chemical waste.
-
Liquid Waste (Solutions): Solutions containing this compound should be collected as chemical waste.
-
Do not dispose of solutions containing this compound down the drain unless explicitly approved by your EHS department.[7] Many institutions prohibit the drain disposal of any chemical waste to prevent environmental contamination.
-
Collect the liquid waste in a compatible, sealed, and clearly labeled waste container. The label should detail all chemical constituents and their approximate concentrations.
-
Store the liquid waste container in a secondary containment bin within a designated satellite accumulation area.[7]
-
-
-
Contacting EHS for Pickup:
-
Once your waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department.[3] They will ensure the waste is transported and disposed of in compliance with all regulations.
-
Quantitative Data for this compound
While a comprehensive safety profile is not available, some chemical and physical properties of this compound have been documented. This information can be useful for handling and storage decisions.
| Property | Value |
| CAS Number | 113558-14-8 |
| Molecular Formula | C31H36O14 |
| Molecular Weight | 632.62 g/mol |
| Melting Point | 174-179℃ |
| Boiling Point (Predicted) | 917.4±65.0 °C |
| Density (Predicted) | 1.59 g/cm³ |
| pKa (Predicted) | 6.31±0.40 |
| Source: ChemicalBook[5] |
Experimental Protocols
As this document pertains to the disposal of this compound, detailed experimental protocols for its use are not provided. However, any experiment generating waste containing this compound should include a waste disposal plan as part of the initial risk assessment.
Decision-Making for Laboratory Chemical Disposal
The following diagram illustrates a general workflow for determining the proper disposal route for a laboratory chemical, particularly when a specific SDS is not available.
Caption: Chemical Disposal Decision Workflow
By following these general guidelines and, most importantly, the specific directives of your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals.
References
Personal protective equipment for handling Ikarisoside-F
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal of Ikarisoside-F. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the general principles of handling powdered phytochemicals and flavonol glycosides.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Disposable Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately if contaminated, torn, or punctured. Change gloves regularly, at least every two hours. Avoid latex gloves due to potential allergies.[1] |
| Eyes | Safety Goggles | Use chemical splash goggles that provide a complete seal around the eyes.[2] Eyeglasses with side shields do not offer adequate protection from splashes.[2] |
| Respiratory | N95/FFP2 Respirator or Higher | A NIOSH-approved N95 or equivalent respirator is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1] |
| Body | Laboratory Coat | A buttoned, long-sleeved laboratory coat made of a low-permeability fabric should be worn to protect skin and clothing. Ensure cuffs are tucked into the inner pair of gloves. |
| Feet | Closed-toe Shoes | Always wear fully enclosed, chemical-resistant shoes in the laboratory. Do not wear sandals or open-toed shoes.[3] |
Experimental Workflow and Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
subgraph "cluster_Prep" { label="Preparation Phase"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_Handling" { label="Handling Phase"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_Disposal" { label="Disposal Phase"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
Receiving -> Storage [color="#4285F4"]; Storage -> Pre_Use [color="#4285F4"]; Pre_Use -> Weighing [color="#34A853"]; Weighing -> Dissolving [color="#34A853"]; Dissolving -> Experiment [color="#34A853"]; Experiment -> Decontamination [color="#EA4335"]; Decontamination -> Waste_Collection [color="#EA4335"]; Waste_Collection -> Disposal [color="#EA4335"]; }
Caption: Logical workflow for handling this compound.
Operational Plan
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled.
2. Handling and Experimentation:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Before use, visually inspect the compound for any changes in appearance.
-
When weighing, use an analytical balance inside the fume hood. Use anti-static measures if necessary.
-
Prepare solutions in the fume hood. Avoid creating dust.[1]
-
Always wear the appropriate PPE as detailed in the table above.
Disposal Plan
1. Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated. Use an appropriate solvent (e.g., 70% ethanol) to wipe down surfaces, followed by a suitable laboratory detergent.
2. Waste Collection:
-
Collect all solid waste, including contaminated gloves, wipes, and disposable labware, in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[1]
3. Final Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
